1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Description
Properties
IUPAC Name |
5-chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-16-12-7-6-10(9-13(12)17-2)11(15)5-3-4-8-14/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOJBPHSFAMJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645200 | |
| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33245-77-1 | |
| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33245-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. This compound, identified by the CAS number 33245-77-1, is a halogenated ketone with a dimethoxyphenyl group, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide will delve into its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its reactivity and potential pharmacological relevance.
Introduction
This compound is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive primary alkyl chloride, a ketone carbonyl group, and an electron-rich dimethoxy-substituted aromatic ring. This combination of functional groups makes it a valuable precursor for a variety of chemical transformations, allowing for the introduction of this molecular fragment into larger, more complex structures. The presence of the 3,4-dimethoxyphenyl moiety, a common feature in many biologically active compounds, further highlights its potential as a building block in the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Chemical and Physical Properties
Based on available data and structural analysis, the key properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is limited.
| Property | Value | Source |
| CAS Number | 33245-77-1 | |
| Molecular Formula | C₁₃H₁₇ClO₃ | , |
| Molecular Weight | 256.73 g/mol | , |
| Hazard Statement | Irritant |
Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for any practical application.
Synthesis and Purification
The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Reaction Mechanism
The reaction proceeds through the formation of an acylium ion intermediate from 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich veratrole then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the final product.
An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane (CAS No. 33245-77-1): A Key Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a pivotal chemical intermediate in the synthesis of pharmacologically active molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, analytical characterization, and its significant application as a precursor to the α1-adrenergic receptor antagonist, Naftopidil.
Introduction: A Building Block of Therapeutic Importance
This compound, with the CAS number 33245-77-1, is an organic compound whose significance lies not in its own biological activity, but in its role as a versatile precursor in multi-step organic synthesis.[1][][3] Its structure, featuring a reactive chloropentanoyl chain attached to a dimethoxy-substituted phenyl ring, makes it an ideal starting material for the construction of more complex molecular architectures. The dimethoxyphenyl moiety is a common feature in many biologically active compounds, and the terminal chloro group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups.
The primary and most well-documented application of this intermediate is in the synthesis of Naftopidil, a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[4] Understanding the chemistry and properties of this key intermediate is therefore crucial for process development, optimization, and quality control in the manufacturing of Naftopidil and potentially other novel therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 33245-77-1 | [1] |
| Molecular Formula | C13H17ClO3 | [1] |
| Molecular Weight | 256.73 g/mol | [1][][3] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Purity | ≥95% (Commercially available) |
Analytical Characterization:
While specific, publicly available spectra for this compound are scarce, the expected spectral data based on its structure are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy group protons (as singlets), and the aliphatic protons of the pentanoyl chain (as multiplets). The methylene group adjacent to the chlorine atom would likely appear as a triplet at the most downfield position among the aliphatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for those bearing methoxy groups), the methoxy carbons, and the five carbons of the pentanoyl chain.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the carbonyl (C=O) stretching of the ketone, C-O stretching of the methoxy groups, C-H stretching of the aromatic and aliphatic groups, and a C-Cl stretching vibration.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve cleavage of the pentanoyl chain.
Synthesis Protocol: A Mechanistic Approach to Friedel-Crafts Acylation
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Reaction Scheme:
Caption: Friedel-Crafts Acylation for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with an inert, anhydrous solvent such as dichloromethane (DCM). A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is then added to the solvent and the resulting suspension is cooled in an ice bath.
-
Addition of Acyl Chloride: 5-Chlorovaleryl chloride is added dropwise to the stirred suspension of the Lewis acid. This forms the reactive acylium ion complex.
-
Addition of Veratrole: A solution of 1,2-dimethoxybenzene (veratrole) in the anhydrous solvent is added dropwise to the reaction mixture, maintaining a low temperature to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Causality and Trustworthiness in the Protocol:
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical because Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.
-
Controlled Addition and Temperature: The dropwise addition of reagents and maintaining a low temperature at the initial stages are crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
Stoichiometry of Lewis Acid: A slight excess of the Lewis acid is often used to ensure complete reaction, as some of it may be complexed with the carbonyl group of the product.
-
Quenching and Workup: The specific workup procedure is designed to effectively break down the product-catalyst complex, remove unreacted starting materials and byproducts, and isolate the desired product in a pure form.
Application in Drug Development: The Synthesis of Naftopidil
The primary utility of this compound in drug development is as a key intermediate in the synthesis of Naftopidil.
Naftopidil Synthesis Workflow:
Caption: The role of the title compound in Naftopidil synthesis.
In this synthesis, the terminal chlorine atom of this compound is displaced by the secondary amine of 1-(2-methoxyphenyl)piperazine via a nucleophilic substitution reaction. This step is followed by the reduction of the ketone to a hydroxyl group to yield Naftopidil.
Mechanism of Action of Naftopidil:
Naftopidil is a selective antagonist of α1-adrenergic receptors, with a particularly high affinity for the α1D subtype.[5] These receptors are found in the smooth muscle of the prostate, bladder neck, and blood vessels.[6]
Signaling Pathway:
Caption: How Naftopidil alleviates symptoms of BPH.
In patients with BPH, the enlarged prostate constricts the urethra, leading to lower urinary tract symptoms (LUTS).[6] By blocking the α1D-adrenergic receptors in the prostatic smooth muscle, Naftopidil leads to muscle relaxation, which reduces the pressure on the urethra and alleviates the symptoms of BPH.[6] Some studies also suggest that Naftopidil may have a weak calcium channel blocking activity, which could contribute to its blood pressure-lowering effects observed in some patients.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable intermediate in medicinal chemistry, most notably for its role in the synthesis of the BPH drug Naftopidil. Its synthesis via Friedel-Crafts acylation is a classic and reliable method. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and pharmaceutical scientists working on the development of new therapeutics. The continued exploration of the reactivity of this intermediate may lead to the discovery of novel drug candidates with diverse pharmacological activities.
References
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Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (2011). Therapeutics and Clinical Risk Management, 7, 247-253. Available at: [Link]
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This compound. Rieke Metals. Available at: [Link]
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[Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia]. (1999). Nihon Yakurigaku Zasshi, 114(5), 321-329. Available at: [Link]
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Naftopidil. Wikipedia. Available at: [Link]
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Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1349. Available at: [Link]
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Phospholipid synthesis: Oxazaphospholanes and dioxaphospholanes as intermediates. (1985). Journal of Lipid Research, 26(1), 92-97. Available at: [Link]
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1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane molecular weight and formula
An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Introduction
This compound is a chemical compound that belongs to the family of aromatic ketones and alkyl halides. Its structure, featuring a substituted benzene ring, a ketone functional group, and a terminal chloroalkane chain, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications, particularly for professionals in research and drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification, handling, and use in experimental settings.
| Property | Value |
| Molecular Formula | C13H17ClO3[1] |
| Molecular Weight | 256.73 g/mol [1] |
| CAS Number | 33245-77-1[1] |
| MDL Number | MFCD07700116[1] |
Synthesis and Mechanistic Insights
While specific proprietary synthesis methods may vary, a logical and common approach for the preparation of this compound is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would involve the reaction of 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction: 1,2-Dimethoxybenzene + 5-Chlorovaleryl Chloride --(AlCl₃)--> this compound
Causality of Experimental Choices:
-
1,2-Dimethoxybenzene: The two methoxy groups are ortho- and para-directing activators, making the benzene ring nucleophilic and prone to electrophilic aromatic substitution. The substitution will predominantly occur at the para position to the methoxy groups due to less steric hindrance.
-
5-Chlorovaleryl Chloride: This acyl chloride provides the five-carbon chain with the terminal chlorine and the electrophilic carbonyl carbon for the acylation reaction.
-
Aluminum Chloride (AlCl₃): As a Lewis acid, it coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack by the activated benzene ring.
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules.
-
Pharmaceutical Intermediates: The dimethoxybenzene moiety is present in numerous pharmacologically active compounds. The ketone and alkyl chloride functional groups can be further modified to introduce new functionalities or to build larger molecular scaffolds. For instance, the terminal chlorine is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various amine, ether, or thioether linkages.
-
Probing Molecular Interactions: This compound could be used as a starting material to synthesize molecular probes for studying biological targets, where the dimethoxyphenyl group might interact with a specific binding pocket.
Handling and Safety Precautions
Based on available safety data, this compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.
-
Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.[1]
-
Handling: Avoid contact with skin and eyes.[2] Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.[2]
Conclusion
This compound is a compound with well-defined physicochemical properties. Its molecular structure presents opportunities for its use as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Understanding its synthesis via established methods like Friedel-Crafts acylation and adhering to proper safety protocols are essential for its effective and safe utilization in a research and development setting.
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Purity and characterization of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
An In-depth Technical Guide to the Purity and Characterization of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Introduction
This compound is a functionalized aryl ketone, a class of molecules that serve as crucial building blocks in organic synthesis. Its bifunctional nature, possessing both a reactive alkyl chloride and a modifiable ketone group, makes it a valuable intermediate in the development of more complex molecules, particularly in the pharmaceutical industry. The precise control over its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, purification, and rigorous characterization of this compound. It moves beyond a simple recitation of methods to explain the underlying principles and rationale, ensuring a robust and reproducible approach to obtaining and verifying a high-purity final product.
Synthesis and Impurity Profile: A Mechanistic Perspective
The most direct and reliable method for synthesizing this compound is through a Friedel-Crafts acylation.[1][2][3] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.
The Synthetic Pathway: Friedel-Crafts Acylation
The reaction proceeds by treating 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the acyl chloride (5-chlorovaleryl chloride), polarizing the C-Cl bond.[4] This facilitates the cleavage of the bond to form a highly electrophilic and resonance-stabilized acylium ion.[4][5]
-
Electrophilic Attack: The electron-rich 1,2-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two methoxy groups are activating and ortho-, para-directing. The acylation occurs predominantly at the para position to the methoxy groups due to less steric hindrance.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product, this compound.
Anticipated Impurity Profile: A thorough understanding of the reaction mechanism allows for the prediction of potential impurities:
-
Unreacted Starting Materials: Residual 1,2-dimethoxybenzene and 5-chlorovaleryl chloride.
-
Polysubstituted Products: Although the ketone product is deactivating, preventing further acylation is a key advantage of this reaction over Friedel-Crafts alkylation, trace amounts of di-acylated products may form under harsh conditions.[3]
-
Isomeric Products: While the 4-position is favored, minor amounts of acylation at the 3-position (ortho to a methoxy group) could occur.
-
Hydrolysis Products: Reaction of 5-chlorovaleryl chloride with trace moisture can produce 5-chlorovaleric acid.
-
Residual Catalyst and Solvents: Incomplete quenching and workup can leave traces of aluminum salts and reaction solvents (e.g., dichloromethane, nitrobenzene).
Purification Strategies: Isolating the Target Compound
Achieving high purity necessitates a carefully chosen purification strategy. For a solid compound like this compound, recrystallization and column chromatography are the most effective methods.
Workflow for Purification and Analysis
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- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a key chemical intermediate with significant potential in organic synthesis and drug discovery. The document details its nomenclature, physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and explores its applications as a precursor to pharmacologically active scaffolds, such as chalcones. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the handling, synthesis, and strategic application of this versatile compound.
Nomenclature and Chemical Identification
The compound is systematically named according to IUPAC standards, ensuring unambiguous identification in a global scientific context.
-
IUPAC Name : this compound.
-
Synonyms : 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one, 5-chloro-1-(3,4-dimethoxyphenyl)-1-pentanone.
-
CAS Number : 33245-77-1.
-
MDL Number : MFCD07700116.
Chemical Structure Diagram
Caption: Step-by-step workflow for the synthesis via Friedel-Crafts acylation.
Detailed Step-by-Step Methodology
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
5-Chlorovaleroyl chloride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Protocol:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (e.g., Argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition : Dissolve 5-chlorovaleroyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10°C.
-
Substrate Addition : After the addition is complete, dissolve 1,2-dimethoxybenzene (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.
-
Reaction Progression : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching : Upon completion, cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and should be performed with caution in a fume hood.
-
Extraction and Washing : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile building block for more complex, biologically active molecules. [1]The combination of a reactive chloroalkane at one end and an aromatic ketone at the other makes it an ideal precursor for a variety of derivatives.
Role as a Chalcone Precursor
One of the most significant applications is in the synthesis of chalcone derivatives. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of compounds with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. [2][3][4][5][6] The title compound can be used to synthesize advanced chalcone analogues. The terminal chloro group can be converted to other functional groups (e.g., an azide for click chemistry, an amine, or a phosphonium salt for Wittig reactions) prior to a base-catalyzed aldol condensation with an appropriate aldehyde to form the chalcone backbone. The 3,4-dimethoxyphenyl moiety is a common feature in many potent bioactive molecules, contributing to target binding and favorable pharmacokinetic properties.
Drug Development Pathway
Caption: Potential synthetic pathways from the title compound to diverse bioactive molecules.
Safety and Handling
As with any chlorinated organic compound, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar molecules suggest the following precautions:
-
General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. [7]Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Hazards : May cause skin and eye irritation. Harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and its bifunctional nature provide a direct route to valuable and complex molecular scaffolds. For researchers and drug development professionals, understanding the properties and synthetic utility of this compound opens doors to new libraries of potential therapeutic agents, particularly in the promising field of chalcone-based drug discovery.
References
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Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Salehi, B., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules. Retrieved January 18, 2026, from [Link]
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Al-Salahi, R., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Retrieved January 18, 2026, from [Link]
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The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 18, 2026, from [Link]
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Zhang, R., et al. (2020). Chalcone: A Privileged Structure in Medicinal Chemistry. European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
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Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. Retrieved January 18, 2026, from [Link]
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Solubility Profile of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane in Organic Solvents
An In-depth Technical Guide for Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a compound featuring a combination of functional groups that present a unique and instructive solubility challenge. By integrating theoretical principles with actionable experimental protocols, this document serves as a robust resource for researchers, chemists, and formulation scientists. We will deconstruct the molecule's structure to predict its behavior, outline systematic methodologies for empirical solubility determination, and discuss the interpretation of results to guide solvent selection for synthesis, purification, and formulation development.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a viable drug candidate. Poor solubility can impede absorption, leading to low bioavailability and therapeutic failure.[2] Furthermore, understanding a compound's solubility profile is essential for practical laboratory operations, including purification, crystallization, and the preparation of solutions for analytical testing.[1][3][4]
This compound (MW: 256.73 g/mol [5], CAS: 33245-77-1) is a multi-functionalized organic molecule. Its structure, featuring an aromatic ketone, ether linkages, and an alkyl chloride chain, suggests a nuanced interaction with solvents of varying polarities. This guide aims to provide a predictive framework and an empirical methodology to fully characterize its solubility.
Molecular Structure Analysis and Solubility Prediction
The fundamental principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[2][6][7] An analysis of the key structural motifs of this compound allows for a robust initial prediction of its solubility.
-
Aromatic Ketone and Ether Groups: The core of the molecule consists of a 3,4-dimethoxyphenyl ketone. The carbonyl (C=O) group is highly polar, making it a strong dipole-dipole interaction site and a hydrogen bond acceptor.[8][9] The two methoxy (-OCH₃) ether groups also contribute to polarity and can act as hydrogen bond acceptors. These features suggest good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and moderate solubility in polar protic solvents (e.g., ethanol, methanol).
-
Alkyl Chloride Chain: The five-carbon chain terminating in a chlorine atom (-C₅H₉Cl) introduces significant non-polar, hydrophobic character. This alkyl portion will favor interactions with non-polar solvents (e.g., hexane, toluene) through London dispersion forces. The chlorine atom adds a slight dipole but does not enable hydrogen bonding.
-
Overall Polarity: The molecule possesses a balanced, or amphipathic, character. It is neither extremely polar nor entirely non-polar. Consequently, its water solubility is expected to be very low, as the large hydrophobic regions (the benzene ring and the pentyl chain) dominate over the polar functional groups.[8][9][10] The optimal solvents are likely to be those of intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule.
Experimental Determination of Solubility
While theoretical prediction is invaluable, empirical testing is required for definitive characterization. A systematic approach, starting with qualitative screening followed by quantitative analysis, is the most efficient and resource-effective strategy.
Workflow for Systematic Solubility Assessment
The following workflow provides a logical progression for testing solubility across a spectrum of solvents, yielding information on both polarity and the presence of ionizable groups.
Caption: Systematic workflow for qualitative solubility analysis.
Protocol 1: Qualitative Solubility Screening
This protocol provides a rapid assessment of solubility in a range of common laboratory solvents.
Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in various solvents.
Materials:
-
This compound
-
Vials or small test tubes (1-2 mL capacity)
-
Vortex mixer
-
Solvents: Water, 5% HCl, 5% NaOH, Hexane, Toluene, Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Ethanol, Methanol.
Procedure:
-
Preparation: Place approximately 5-10 mg of the compound into each labeled vial.
-
Solvent Addition: Add 1 mL of the first solvent to the corresponding vial.
-
Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: A clear, homogenous solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.
-
Insoluble: The solid material remains largely unchanged.
-
-
Record: Note the observation in a laboratory notebook.
-
Repeat: Repeat steps 2-5 for each solvent in the test panel.
Protocol 2: Quantitative Determination via Equilibrium Shake-Flask Method
This method determines the equilibrium solubility, providing a precise concentration value (e.g., in mg/mL or mol/L).[6]
Objective: To quantify the maximum dissolved concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
Analytical balance
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Supersaturation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for 24-48 hours.[6] This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Attach a 0.45 µm syringe filter and discard the first few drops (to saturate the filter membrane). Collect the clear filtrate into a clean vial.
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the compound's concentration.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Predicted Solubility Data and Interpretation
Based on the structural analysis, the following table summarizes the predicted solubility behavior of this compound. Empirical data from the protocols above would be used to populate and refine this table.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale for Interaction |
| Non-Polar | Hexane | 0.1 | Sparingly Soluble | Van der Waals interactions with the alkyl chloride chain are present, but insufficient to overcome solute-solute forces. |
| Toluene | 2.4 | Soluble | π-stacking with the dimethoxybenzene ring and dispersion forces provide favorable interactions. | |
| Polar Aprotic | Dichloromethane | 3.1 | Freely Soluble | Strong dipole-dipole interactions with the ketone and ether groups; effectively solvates the entire molecule. |
| Diethyl Ether | 2.8 | Soluble | Good balance of polar (ether) and non-polar (ethyl) character to interact with different parts of the solute. | |
| Acetone | 5.1 | Freely Soluble | Strong dipole-dipole interactions with the highly polar carbonyl group of the solute. | |
| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | Excellent solvent for molecules with ether linkages due to its similar structure and strong dipole. | |
| Polar Protic | Ethanol | 4.3 | Soluble | Can act as a hydrogen bond acceptor for the solute's carbonyl/ether oxygens and has a non-polar ethyl group. |
| Methanol | 5.1 | Moderately Soluble | More polar than ethanol; its strong hydrogen bonding network is less effectively disrupted by the large solute. | |
| Aqueous | Water | 10.2 | Insoluble | The large hydrophobic regions of the solute cannot be overcome by the polar functional groups.[8][10] |
Visualizing Solute-Solvent Interactions
The solubility of the compound is dictated by the sum of its intermolecular interactions with the solvent molecules. Different solvents engage different functional groups on the molecule.
Caption: Key intermolecular forces driving solubility.
Conclusion and Recommendations
The solubility profile of this compound is governed by its amphipathic nature. It is predicted to be highly soluble in polar aprotic solvents of intermediate polarity, such as Dichloromethane, Acetone, and Tetrahydrofuran , which can effectively solvate both its polar carbonyl/ether moieties and its non-polar hydrocarbon structure. Aromatic solvents like Toluene are also expected to be effective. Conversely, solubility will be limited in highly non-polar solvents like hexane and extremely polar solvents like water.
For practical applications, we recommend initiating solvent screening with Dichloromethane or Acetone for purification processes like column chromatography. For crystallization studies, a binary solvent system, such as Toluene/Hexane or Ethanol/Water, could be explored to carefully modulate solubility and induce crystal formation. The protocols and principles outlined in this guide provide a robust framework for making these informed, data-driven decisions.
References
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from Rowan Scientific website.[3]
-
Meyers, J., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.[2]
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Vlachos, D. G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.[4]
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Ghorbanzadeh, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.[11]
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ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from ECHEMI website.[1]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[6]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate.[12]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.[7]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Educational Material].[13]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Laboratory Manual Supplement].[14]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from OpenOChem Learn website.[8]
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ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from ResearchGate.[10]
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Ball, D. W., et al. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. In Basics of GOB Chemistry. Open Library Publishing Platform.[9]
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Unveiling the Bio-Active Potential of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane: A Technical Guide for Preclinical Investigation
Foreword: The Rationale for Investigation
In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, while not extensively characterized in existing literature, presents a compelling case for investigation based on the well-documented bioactivities of its constituent chemical moieties. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the potential biological activities of this molecule. We will delve into a logical, evidence-based framework for its preclinical evaluation, grounded in the established pharmacology of related compounds.
The structure of this compound is notable for two key features: the 3,4-dimethoxyphenyl group and a keto-alkyl-chloride chain . The 3,4-dimethoxyphenyl moiety is a common feature in a variety of biologically active natural products and synthetic compounds, often associated with anticancer and antioxidant properties[1]. The presence of a reactive chloroketone functional group suggests potential for covalent interactions with biological macromolecules, a mechanism of action for various enzyme inhibitors[2][3]. This guide will, therefore, focus on a targeted investigation into its potential as an anticancer agent, an antioxidant, and an enzyme inhibitor.
Section 1: Physicochemical Properties and Structural Alerts
A foundational understanding of the molecule's properties is critical for designing meaningful biological assays.
| Property | Value | Source |
| CAS Number | 33245-77-1 | |
| Molecular Formula | C13H17ClO3 | [4] |
| Molecular Weight | 256.73 g/mol | [4] |
The presence of the electrophilic carbon adjacent to the ketone and the chlorine atom is a key "structural alert," suggesting that this compound may act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. This reactivity is a double-edged sword; it can lead to targeted enzyme inhibition but also potential off-target toxicity. Therefore, a careful dose-response analysis and cytotoxicity profiling are essential first steps.
Section 2: Proposed Biological Activities and Investigative Workflow
Based on the structural analysis, we propose a multi-pronged investigation into the potential biological activities of this compound. The following workflow provides a logical progression for its evaluation.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point for the investigation. It is crucial to include appropriate positive and negative controls for each assay.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay will determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay will evaluate the free radical scavenging capacity of the compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, and the absorbance decreases.
Protocol:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound. Ascorbic acid or Trolox should be used as a positive control.
Section 4: Hypothesized Signaling Pathway Modulation
Given the structural motifs, this compound could potentially modulate signaling pathways implicated in cancer cell survival and proliferation. A plausible hypothesis is the inhibition of a kinase or a protease involved in a pro-survival pathway.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. The electrophilic nature of the chloro-ketone could potentially lead to covalent inhibition of key kinases in this pathway, such as PI3K or Akt, which possess reactive cysteine residues in or near their active sites.
Experimental Validation:
To test this hypothesis, a western blot analysis of key proteins in the PI3K/Akt pathway would be performed on cancer cells treated with this compound. A decrease in the phosphorylation of Akt (at Ser473) and downstream targets like mTOR would provide evidence for the on-target activity of the compound.
Section 5: Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic evaluation of the biological potential of this compound. The proposed experiments are designed to provide a clear go/no-go decision for further preclinical development. Positive results in the initial cytotoxicity and mechanistic assays would warrant more advanced studies, including in vivo efficacy and toxicity studies in animal models. The structural alerts within this molecule suggest a high potential for biological activity, making it a worthy candidate for further investigation in the quest for novel therapeutic agents.
References
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Examples of biologically active drugs with α-chlorocarbonyl group - ResearchGate. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. [Link]
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
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Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem - NIH. [Link]
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3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem. [Link]
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Showing metabocard for Chloroacetone (HMDB0250107) - Human Metabolome Database. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
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This compound | #6153d - Rieke Metals. [Link]
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1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane as a chemical intermediate
An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane as a Chemical Intermediate
Authored by: A Senior Application Scientist
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of organic synthesis and pharmaceutical development, the strategic value of an intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. This compound, a seemingly unassuming molecule, is a quintessential example of such a pivotal building block. Its structure, featuring a terminal alkyl chloride, a ketone, and an electron-rich dimethoxybenzene ring, presents a trifecta of reactive sites that chemists can exploit to forge intricate polycyclic systems. This guide provides an in-depth exploration of this intermediate, moving beyond simple procedural outlines to delve into the causal chemistry, strategic applications, and field-proven methodologies that underscore its importance for researchers, scientists, and drug development professionals.
Core Synthesis: The Friedel-Crafts Acylation Approach
The principal and most efficient route to this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleroyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in organic synthesis.[1]
Mechanistic Rationale and Catalyst Selection
The reaction proceeds via the formation of a highly electrophilic acylium ion from 5-chlorovaleroyl chloride, facilitated by a Lewis acid catalyst. The electron-donating effects of the two methoxy groups on the veratrole ring strongly activate it towards electrophilic attack, primarily directing the acylation to the para position relative to one of the methoxy groups, resulting in the desired 1,3,4-trisubstituted product.
The choice of Lewis acid is critical. Aluminum chloride (AlCl₃) is a powerful and common choice, but its high reactivity can sometimes lead to side reactions.[1] Milder Lewis acids like tin(IV) chloride (SnCl₄) or solid acid catalysts can offer improved selectivity and easier workup, representing a more "green" alternative in some contexts.[2][3] The catalyst is required in stoichiometric amounts because it complexes with the product ketone, deactivating it and preventing further acylation.[4]
Caption: Synthesis of the target intermediate via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
-
Veratrole (1.0 eq)
-
5-Chlorovaleroyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add 5-chlorovaleroyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15 minutes at 0 °C.
-
Veratrole Addition: Dissolve veratrole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl. This step is highly exothermic and must be performed with caution.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Condition / Value | Rationale / Reference |
| Starting Materials | Veratrole, 5-Chlorovaleroyl Chloride | Electron-rich aromatic and acylating agent. |
| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid for acylium ion formation.[1] |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermic reaction. |
| Typical Yield | 75-90% | Dependent on purity of reagents and conditions. |
| Purity | >97% (after purification) | Achievable via recrystallization or chromatography. |
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its handling, storage, and application in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 33245-77-1 | [5] |
| Molecular Formula | C₁₃H₁₇ClO₃ | [5] |
| Molecular Weight | 256.73 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | Typical for aromatic ketones. |
| MDL Number | MFCD07700116 | [5] |
| Hazard | Irritant | [5] |
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems from its bifunctional nature, enabling a range of transformations. The primary application involves intramolecular cyclization, a powerful strategy for constructing tetralone frameworks, which are core structures in many natural products and pharmaceuticals.
Intramolecular Friedel-Crafts Cyclization
The terminal alkyl chloride can be induced to react with the activated aromatic ring in an intramolecular Friedel-Crafts alkylation reaction. This cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, to generate a 6,7-dimethoxy-1-tetralone derivative.
This transformation is a textbook example of how a linear precursor can be strategically designed to build cyclic complexity in a single, efficient step. The resulting tetralone is a versatile intermediate itself, amenable to further modifications at the ketone or the aromatic ring.
Caption: Intramolecular cyclization to form a key tetralone intermediate.
A Gateway to Isoquinoline Alkaloids: The Papaverine Connection
While classical syntheses of papaverine, an opium alkaloid, often follow routes like the Bischler-Napieralski reaction, the intermediates derived from this compound are crucial for creating papaverine analogues and related isoquinoline structures.[6][7] The tetralone formed via cyclization can be elaborated into more complex systems. For instance, it can undergo reactions to introduce the second aromatic ring required for the papaverine skeleton. The biosynthesis of papaverine itself involves complex enzymatic steps starting from (S)-reticuline, but laboratory syntheses rely on versatile building blocks like the one discussed here to access related pharmacophores.[8][9]
Caption: Synthetic pathway from the intermediate to complex pharmaceuticals.
Conclusion: A Foundational Intermediate for Advanced Synthesis
This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its straightforward synthesis via Friedel-Crafts acylation and the dual reactivity offered by its chloro and keto functionalities make it an ideal starting point for constructing complex molecules, most notably tetralones and isoquinoline-based structures. The principles and protocols outlined in this guide demonstrate its reliability and versatility, cementing its place as a valuable intermediate in the pursuit of novel pharmaceuticals and fine chemicals.
References
- Gensler, W. J. (1951). Synthesis of Papaverine and Some Related Compounds. Journal of the American Chemical Society.
-
Lichman, B. R., et al. (2019). The biosynthesis of papaverine proceeds via (S)-reticuline. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Basafa, S., & Ghashang, M. (2024). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Organic Chemistry Research. Available at: [Link]
-
Lu, X., et al. (2020). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Catalysis Letters. Available at: [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
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- 7. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]
- 8. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a valuable bifunctional intermediate in pharmaceutical and fine chemical development. The core synthetic strategy employs the robust and well-established Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride.[1][2] We will delve into the mechanistic underpinnings of this classic electrophilic aromatic substitution, provide a detailed, field-proven experimental protocol, and address critical parameters for ensuring a successful and high-yielding reaction. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for accessing this and similar aryl ketone structures.
Introduction: The Strategic Value of Friedel-Crafts Acylation
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to aromatic rings.[3] This reaction introduces an acyl group onto an arene, producing an aryl ketone.[4][5] Unlike the related Friedel-Crafts alkylation, the acylation reaction offers significant advantages: the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated, which effectively prevents undesirable polysubstitution reactions.[5][6]
The target molecule, this compound (CAS No: 33245-77-1[7]), is a particularly useful synthetic building block. It possesses two distinct reactive handles: a terminal alkyl chloride amenable to nucleophilic substitution and an aryl ketone that can be subjected to a wide array of chemical transformations. This dual functionality makes it an attractive precursor for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.
Reaction Mechanism: A Stepwise Causal Analysis
The acylation of veratrole with 5-chlorovaleryl chloride proceeds via a classical electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][6][8] The entire process can be understood through three critical stages, each with a specific causal driver.
-
Generation of the Acylium Ion: The reaction is initiated by the activation of the acyl chloride by the Lewis acid catalyst. The aluminum atom in AlCl₃ is electron-deficient and coordinates to the carbonyl oxygen and the chloride of the 5-chlorovaleryl chloride. This coordination weakens the C-Cl bond, facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion.[4][6][9] This step is crucial as the acyl chloride itself is not electrophilic enough to react with the aromatic ring.
-
Electrophilic Attack: The electron-rich veratrole ring, activated by its two methoxy groups, acts as a nucleophile. It attacks the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization and Complexation: To regain the stability of the aromatic system, a proton (H⁺) is abstracted from the carbon bearing the new acyl group, typically by the AlCl₄⁻ species formed in the initial step.[3] This regenerates the aromatic ring and releases HCl and the AlCl₃ catalyst. However, the reaction does not end here. The carbonyl oxygen of the newly formed ketone product is a Lewis base and readily forms a stable complex with the strong Lewis acid AlCl₃.[3][10] This complexation is thermodynamically favorable and renders the catalyst inactive. Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion.[3][11] The final product is liberated from this complex during the aqueous work-up.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.16 | 5.00 g | 36.19 | Aromatic Substrate |
| 5-Chlorovaleryl Chloride | C₅H₈Cl₂O | 155.02 | 6.18 g (4.9 mL) | 39.81 (1.1 eq) | Acylating Agent |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 5.31 g | 39.81 (1.1 eq) | Lewis Acid Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ~100 mL | - | Solvent |
| Hydrochloric Acid, conc. (37%) | HCl | 36.46 | ~15 mL | - | Work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Work-up (Wash) |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | Work-up (Wash) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Crushed Ice | H₂O | 18.02 | ~100 g | - | Work-up (Quench) |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
125 mL pressure-equalizing dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice/water bath
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
A. Reaction Setup & Execution
-
System Preparation: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and a thermometer. Attach the condenser with a drying tube to the central neck. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (5.31 g). Causality Note: AlCl₃ is extremely hygroscopic; any moisture will deactivate it and reduce yield.[9][11] Add 50 mL of anhydrous dichloromethane (DCM) to create a suspension.
-
Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice/water bath. Causality Note: The formation of the acylium ion complex is highly exothermic.[9][12] Maintaining a low temperature prevents potential side reactions and controls the reaction rate.
-
Acyl Chloride Addition: Dissolve 5-chlorovaleryl chloride (6.18 g) in 25 mL of anhydrous DCM and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A color change to orange or red is often observed as the reactive complex forms.[12]
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, dissolve veratrole (5.00 g) in 25 mL of anhydrous DCM and add this solution to the (rinsed) dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting veratrole is consumed.
Caption: Experimental workflow for synthesis.
B. Work-up and Purification
-
Quenching: Prepare a beaker with approximately 100 g of crushed ice and 15 mL of concentrated HCl. Safety Note: Perform this step in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Causality Note: This step hydrolyzes the product-AlCl₃ complex, neutralizes excess AlCl₃, and dissolves the resulting aluminum salts in the aqueous layer.[1][10] The process is highly exothermic and will generate HCl gas.
-
Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional portion of DCM (2 x 30 mL) to recover any dissolved product.[1][9]
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, likely as an oil or semi-solid.
-
Purification: Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.
Troubleshooting and Key Considerations
-
Low Yield: The most common cause of low yield is moisture inactivating the AlCl₃ catalyst.[11] Ensure all reagents, solvents, and glassware are scrupulously dry. Using a slight excess (1.1-1.2 equivalents) of AlCl₃ and the acylating agent is also recommended.
-
No Reaction: If no reaction occurs, verify the quality of the aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed and inactive.
-
Side Reactions: While Friedel-Crafts acylation is generally clean, running the reaction at elevated temperatures can lead to undesired side products. Strict temperature control during the addition phase is critical.[11]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectra would show characteristic peaks for the dimethoxyphenyl group, the carbonyl group, and the alkyl chain with the terminal chloromethylene group.
Safety Precautions
-
Reagent Handling: Anhydrous aluminum chloride reacts violently with water, releasing heat and HCl gas.[9] It is corrosive and should be handled with extreme care in a fume hood.[9][12] 5-Chlorovaleryl chloride is also corrosive and a lachrymator.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Quenching: The quenching process is highly exothermic and releases corrosive HCl gas. It must be performed slowly, with adequate cooling and in a well-ventilated fume hood.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.
References
- Friedel Crafts Reaction - sathee jee. (n.d.).
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7). Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 9. websites.umich.edu [websites.umich.edu]
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- 12. youtube.com [youtube.com]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Note and Protocol for the Synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Introduction
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a substituted aromatic ketone and a terminal alkyl chloride, makes it a versatile building block for introducing the 3,4-dimethoxyphenylpentanoyl moiety. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The core of this synthesis is the electrophilic aromatic substitution reaction between veratrole (1,2-dimethoxybenzene) and 5-chlorovaleroyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] Veratrole, being an electron-rich aromatic compound due to the presence of two methoxy groups, readily undergoes electrophilic substitution.[2] The methoxy groups are ortho, para-directing; however, due to steric hindrance from the adjacent methoxy group, the acylation predominantly occurs at the para position relative to one of the methoxy groups.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride (5-chlorovaleroyl chloride), polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion. This electrophile is then attacked by the electron-rich π-system of the veratrole ring. A subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring, yielding the desired ketone product, this compound.[1] A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing further acylation reactions.[1]
Experimental Workflow
The synthesis of this compound can be broken down into three main stages: reaction setup and execution, work-up and extraction, and finally, purification. The following diagram illustrates the overall workflow.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the recommended quantities of reagents and expected product yield for a typical laboratory-scale synthesis.
| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometric Ratio |
| Veratrole | C₈H₁₀O₂ | 138.17 | 13.8 g | 0.1 | 1.0 |
| 5-Chlorovaleroyl Chloride | C₅H₈Cl₂O | 155.02 | 16.3 g | 0.105 | 1.05 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 14.7 g | 0.11 | 1.1 |
| Dichloromethane (Anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - | - |
| This compound | C₁₃H₁₇ClO₃ | 256.72 | ~20.5 g (80% yield) | 0.08 | - |
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Addition funnel (100 mL)
-
Thermometer
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Reagents:
-
Veratrole (1,2-dimethoxybenzene), 99%
-
5-Chlorovaleroyl chloride, 98%
-
Aluminum chloride (anhydrous), 99.9%
-
Dichloromethane (anhydrous), 99.8%
-
Hydrochloric acid (concentrated), 37%
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate and hexanes for TLC and column chromatography
Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Charging of Reagents: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane. Stir the suspension.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate dry flask, dissolve 5-chlorovaleroyl chloride (16.3 g, 0.105 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Veratrole: After the addition of the acyl chloride is complete, dissolve veratrole (13.8 g, 0.1 mol) in 50 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the veratrole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the veratrole spot has disappeared.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all the organic layers.[3]
-
Washing: Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.
-
5-Chlorovaleroyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching step is exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this procedure, researchers can reliably obtain this valuable intermediate in good yield and purity. The principles of the Friedel-Crafts acylation, combined with careful experimental technique, are key to the successful synthesis of this and related compounds.
References
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. [Link]
- Google Patents. Process for producing 1-chlorohexane.
-
Organic Syntheses. 4,4'-dimethoxy-1,1'-biphenyl. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. Novel synthesizing method of 5-chloro valeryl chloride.
-
Filo. 1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?.. [Link]
- Google Patents.
-
Wikipedia. 1,2-Dimethoxybenzene. [Link]
-
FooDB. Showing Compound 1,2-Dimethoxybenzene (FDB008865). [Link]
- Google Patents. Method for manufacturing chlor-1,4-dimethoxybenzene.
-
LookChem. Cas 91-16-7,1,2-Dimethoxybenzene. [Link]
- Google Patents.
-
Rieke Metals. This compound | #6153d. [Link]
Sources
High-Performance Liquid Chromatography (HPLC) Purification of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane: A Detailed Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. This compound, featuring a chlorinated alkyl chain and a dimethoxy-substituted aromatic ketone, is of interest in synthetic chemistry and as a potential intermediate in drug development. Achieving high purity is critical for subsequent analytical characterization and downstream applications. This guide provides a detailed, step-by-step protocol, the scientific rationale behind the methodological choices, and expected outcomes, designed to be a self-validating system for researchers.
Introduction and Analyte Profile
This compound (CAS No: 33245-77-1) is a moderately polar molecule with a molecular weight of 256.73 g/mol .[1] Its structure combines a flexible, non-polar chloropentane tail with a polar aromatic ketone head. The presence of the 3,4-dimethoxyphenyl group serves as a strong chromophore, making UV-based detection highly effective. The primary challenge in its purification is the removal of structurally similar impurities, such as starting materials, de-chlorinated byproducts, or other reaction side-products, which may have closely related polarities.
Reversed-phase HPLC is the chromatographic mode of choice for such analytes, offering excellent resolution and scalability.[2][3] This method leverages the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Analyte Key Properties:
-
Molecular Formula: C₁₃H₁₇ClO₃
-
Molecular Weight: 256.73 g/mol [1]
-
Polarity: Moderately polar, suitable for reversed-phase chromatography.
-
UV Chromophore: The 3,4-dimethoxyphenyl moiety provides strong UV absorbance, essential for detection. Similar structures exhibit absorbance maxima in the 260-360 nm range.[4][5]
Method Development Rationale: The Science Behind the Choices
The development of a successful purification protocol is predicated on a series of logical decisions grounded in chromatographic theory. This section explains the causality behind each parameter selected for this method.
Separation Mode: Reversed-Phase HPLC
Reversed-phase chromatography is the most widely used HPLC mode, particularly for molecules that are soluble in organic solvents and have a moderate degree of hydrophobicity.[3][6] Our target analyte, with its alkyl chain and aromatic ring, interacts effectively with a non-polar stationary phase. This mode allows for the use of water-organic mobile phases, which are ideal for fine-tuning selectivity.
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical factor in achieving separation.[7]
-
Primary Recommendation: C18 (Octadecylsilane) A C18 column is the gold standard for RP-HPLC due to its high hydrophobicity and versatility.[2][8] It provides strong retention for the analyte via hydrophobic interactions with the pentyl chain and the phenyl ring, allowing for effective separation from more polar impurities that elute earlier.
-
Alternative for Optimization: Phenyl-Hexyl A Phenyl-based stationary phase can offer alternative selectivity for aromatic compounds through π-π stacking interactions between the phenyl rings of the stationary phase and the analyte's dimethoxyphenyl group.[7][9] If co-elution with critical impurities occurs on a C18 column, switching to a Phenyl column is a logical next step.
Mobile Phase Composition
The mobile phase composition dictates the retention time and resolution of the separation.[10][11]
-
Solvents: A binary mixture of HPLC-grade Acetonitrile (ACN) and ultrapure water is selected. Acetonitrile is favored over methanol for this application due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[12] Studies have shown that acetonitrile/water mixtures are optimal for the analysis of aromatic ketones.[13]
-
Elution Mode: Gradient Elution A gradient elution, where the concentration of the strong organic solvent (ACN) is increased over time, is employed.[2] This approach is superior to isocratic elution for purification for several reasons:
-
Broad Impurity Profile: It effectively elutes a wide range of impurities with varying polarities.
-
Improved Peak Shape: It prevents peak broadening (tailing) for late-eluting compounds.
-
Higher Throughput: It shortens the overall run time compared to an isocratic method that could adequately retain the target compound.
-
Detector and Wavelength Selection
A Diode Array Detector (DAD) or a multi-wavelength UV detector is highly recommended. The 3,4-dimethoxyphenyl group is expected to have multiple absorbance maxima. Based on analogous structures, monitoring at the following wavelengths is advised:[4][14]
-
254 nm: A general-purpose wavelength for aromatic compounds.
-
280 nm: Often used for proteins, but also effective for substituted benzene rings.
-
325 nm: Likely near a specific absorbance maximum for the conjugated ketone system, providing higher sensitivity and selectivity for the target analyte.
Detailed Purification Protocol
This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and high-purity outcomes.
Materials and Reagents
| Item | Specification |
| Analyte | Crude this compound |
| Solvent A | Ultrapure Water (18.2 MΩ·cm) |
| Solvent B | Acetonitrile (HPLC Grade or higher) |
| Sample Solvent | Acetonitrile or 50:50 Acetonitrile:Water |
| HPLC Column | C18, 5 µm particle size, 150 x 4.6 mm (Analytical) or 250 x 10 mm (Semi-Prep) |
| Guard Column | C18 cartridge compatible with the main column |
| Filtration | 0.22 µm PTFE syringe filters |
| Vials | 2 mL HPLC autosampler vials, 15 mL fraction collection tubes |
Step-by-Step Experimental Workflow
Step 1: Mobile Phase Preparation
-
Prepare Solvent A: Dispense ~1 L of ultrapure water into a clean, labeled mobile phase bottle.
-
Prepare Solvent B: Dispense ~1 L of HPLC-grade Acetonitrile into a second clean, labeled bottle.
-
Degas both solvents for 15 minutes using an ultrasonic bath or an inline vacuum degasser to prevent bubble formation in the system.[12]
Step 2: Sample Preparation
-
Accurately weigh approximately 10-20 mg of the crude analyte into a clean glass vial.
-
Dissolve the sample in 1.0 mL of the sample solvent (Acetonitrile is a good starting point). Vortex until fully dissolved. The final concentration should be ~10-20 mg/mL.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial to remove any particulate matter that could clog the column.
Step 3: HPLC System Configuration and Method Parameters
-
Install the C18 guard and main columns.
-
Purge the pump lines with fresh mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% Solvent A, 40% Solvent B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Set the method parameters as follows:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min (Analytical) or 4.0 mL/min (Semi-Prep) | Standard flow for the given column dimensions. |
| Column Temperature | 30 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 10 µL (Analytical) or 100-500 µL (Semi-Prep) | Adjust based on sample concentration and column capacity. |
| Detection | DAD/UV at 254, 280, and 325 nm | Monitors for a broad range of impurities and maximizes analyte signal. |
| Gradient Program | Time (min) | % Solvent B (ACN) |
| 0.0 | 40 | |
| 20.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 40 | |
| 30.0 | 40 |
Step 4: Purification Run and Fraction Collection
-
Inject a small analytical amount (10 µL) first to determine the retention time (RT) of the target peak.
-
Based on the analytical run, set up the fraction collector to collect the eluent corresponding to the main peak of interest. Start collecting slightly before the peak begins and end slightly after it returns to baseline to ensure full recovery.
-
Perform the preparative injection. Monitor the chromatogram in real-time.
Step 5: Post-Purification Analysis
-
Combine the collected fractions containing the pure compound.
-
Inject a small aliquot of the pooled fractions onto the analytical HPLC system using the same method to confirm purity (>99%).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.
Visualization of the Workflow
The following diagram illustrates the logical flow of the HPLC purification process.
Caption: Workflow for the HPLC purification of this compound.
Expected Results
Following this protocol, the target compound is expected to elute as a sharp, well-defined peak. The exact retention time will depend on the specific system and column, but it should be well-resolved from early-eluting polar impurities and late-eluting non-polar byproducts.
Table of Representative Data:
| Parameter | Before Purification | After Purification |
| Purity (by Area % at 325 nm) | ~85% | >99.5% |
| Retention Time (RT) | 14.5 min | 14.5 min |
| Peak Tailing Factor | 1.3 | 1.1 |
| Theoretical Plates | N/A | >8000 |
| Expected Recovery | N/A | >90% |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound. By employing a C18 stationary phase with an acetonitrile/water gradient, high-purity material can be isolated with excellent recovery. The provided rationale and step-by-step protocol offer researchers a robust framework that can be implemented directly or adapted for similar aromatic ketone compounds, ensuring the integrity of materials used in further scientific investigation and development.
References
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- Maxi Scientific. (2024, July 14). How to Select the Proper HPLC Column for Your Application.
- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
- Srivastava, A., & Joseph, A. E. (2006). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. PubMed, 20(6), 717-23.
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- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
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- The Pharma Guide. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Stojanovska, N., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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- Al-Rimawi, F. (2014).
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Application Notes and Protocols: The Strategic Use of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane in the Synthesis of Isoquinoline Scaffolds
These application notes are designed for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive guide to the synthetic utility of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane . This versatile building block serves as a valuable precursor for the construction of substituted isoquinoline and tetrahydroisoquinoline frameworks, which are core structures in numerous pharmacologically active compounds. This document outlines the synthesis of the title compound and its subsequent elaboration into a model tetrahydroisoquinoline derivative, highlighting the chemical principles and experimental considerations at each stage.
Introduction: The Potential of a Bifunctional Building Block
This compound is a bifunctional organic molecule featuring a terminal alkyl chloride and an aryl ketone. The 3,4-dimethoxyphenyl (veratryl) moiety is a common feature in a wide range of natural products and synthetic drugs, particularly within the isoquinoline alkaloid family, such as papaverine, which exhibits vasodilatory and antispasmodic properties. The presence of the reactive chloropentanoyl chain provides a handle for a variety of chemical transformations, making this compound a strategic starting material for the synthesis of more complex heterocyclic systems. The alkyl chloride can undergo nucleophilic substitution, while the ketone can be manipulated through reduction, oxidation, or condensation reactions. This dual reactivity allows for the sequential or tandem construction of cyclic structures, which is a cornerstone of modern medicinal chemistry.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleryl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds with high regioselectivity to yield the desired product.[2]
Caption: Synthesis of the title compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Veratrole (1.0 eq)
-
5-Chlorovaleryl chloride (1.1 eq)
-
Anhydrous aluminum chloride (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous DCM at 0 °C under an inert atmosphere, add 5-chlorovaleryl chloride dropwise.
-
After the addition is complete, add a solution of veratrole in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Application in the Synthesis of a Tetrahydroisoquinoline Derivative
The following section details a plausible synthetic route to a 1-substituted-6,7-dimethoxytetrahydroisoquinoline, a privileged scaffold in medicinal chemistry.[3] This pathway utilizes the reactivity of both the chloro and keto functionalities of the title compound.
Caption: Proposed synthetic pathway to a tetrahydroisoquinoline derivative.
Step 1: Azide Formation via Nucleophilic Substitution
The first step involves the conversion of the alkyl chloride to an azide. This is a robust and efficient transformation, typically achieved by reacting the chloride with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Experimental Protocol: Synthesis of 1-Azido-5-(3,4-dimethoxyphenyl)-5-oxopentane
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound in DMF and add sodium azide.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude azide, which can often be used in the next step without further purification.
Step 2: Reduction of Azide and Ketone
The second step is a simultaneous reduction of the azide to a primary amine and the ketone to a secondary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Experimental Protocol: Synthesis of 1-Amino-5-(3,4-dimethoxyphenyl)-pentan-5-ol
Materials:
-
1-Azido-5-(3,4-dimethoxyphenyl)-5-oxopentane (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the azide in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amino alcohol.
Step 3: Pictet-Spengler Cyclization
The final step is the construction of the tetrahydroisoquinoline ring via a Pictet-Spengler reaction.[4] This acid-catalyzed reaction involves the condensation of the amino alcohol with an aldehyde to form an iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclic product.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Materials:
-
1-Amino-5-(3,4-dimethoxyphenyl)-pentan-5-ol (1.0 eq)
-
Aldehyde (e.g., formaldehyde, acetaldehyde) (1.1 eq)
-
Trifluoroacetic acid (TFA) or another strong acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the amino alcohol in DCM and cool to 0 °C.
-
Add the aldehyde, followed by the dropwise addition of trifluoroacetic acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired tetrahydroisoquinoline.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C₁₃H₁₅ClO₃ | 258.71 | Aryl ketone, Alkyl chloride |
| 1-Azido-5-(3,4-dimethoxyphenyl)-5-oxopentane | C₁₃H₁₅N₃O₃ | 277.28 | Aryl ketone, Azide |
| 1-Amino-5-(3,4-dimethoxyphenyl)-pentan-5-ol | C₁₃H₂₁NO₃ | 239.31 | Primary amine, Secondary alcohol |
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is straightforward, and its bifunctional nature allows for the efficient construction of complex heterocyclic scaffolds. The presented synthetic route to a 1-substituted-6,7-dimethoxytetrahydroisoquinoline derivative serves as a prime example of its utility, employing fundamental and reliable organic transformations. Researchers and drug development professionals can leverage the reactivity of this compound to access a wide range of novel molecules with potential therapeutic applications.
References
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- Zhang, Y., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 227-237.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
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- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
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Application Notes and Protocols: Derivatization of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane for Bioassays
Abstract
This comprehensive guide provides detailed methodologies for the chemical derivatization of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a versatile synthetic intermediate. The protocols outlined herein are designed to introduce bio-functional moieties, such as fluorescent reporters and affinity tags (biotin), transforming the parent molecule into a powerful probe for various bioassays. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of the biological activities of small molecules. We delve into the strategic considerations behind derivatization, provide step-by-step protocols for synthesis and purification, and discuss the application of these derivatives in relevant biological assays.
Introduction and Strategic Rationale
This compound is a chemical compound characterized by a terminal α-chloroketone and a 3,4-dimethoxyphenyl (veratryl) group.[1][2] The veratryl moiety is a common structural feature in a variety of biologically active natural products and synthetic compounds, exhibiting a range of pharmacological activities including antitumor, anti-inflammatory, and neuroprotective effects.[3] The α-chloroketone functionality, on the other hand, is a reactive electrophilic group that can be targeted for nucleophilic substitution, making it an ideal handle for chemical modification.[4][5][6][7]
The derivatization of this molecule is a critical step in elucidating its mechanism of action and identifying its biological targets. By attaching reporter groups, we can visualize and track the molecule's interaction with cellular components, or isolate and identify its binding partners. This guide will focus on two primary derivatization strategies:
-
Fluorescent Labeling: Introduction of a fluorophore to enable visualization of the molecule's localization and dynamics within biological systems using techniques like fluorescence microscopy.[8][9]
-
Biotinylation: Covalent attachment of biotin, a small vitamin with an exceptionally high affinity for avidin and streptavidin, to facilitate affinity-based purification and detection of target biomolecules.[][11][][13]
Pre-Derivatization Considerations: Maintaining Biological Activity
Before embarking on synthesis, it is crucial to consider how the modification will impact the inherent biological activity of the parent compound. The primary goal of derivatization is to introduce a reporter group with minimal perturbation to the pharmacophore—the essential structural features responsible for the molecule's biological effect.
Key considerations include:
-
Site of Attachment: The α-chloroketone is the most logical point for derivatization due to its inherent reactivity. Modification at this site is less likely to interfere with the interactions of the dimethoxyphenyl ring, which is often a key determinant of biological activity in related compounds.
-
Linker/Spacer Arm: The introduction of a spacer arm between the core molecule and the reporter group can be advantageous. A linker can reduce steric hindrance, preserving the biological activity of the parent compound and ensuring the accessibility of the reporter group for detection.[13]
-
Physicochemical Properties: The addition of a bulky, and often hydrophobic, fluorescent dye or a hydrophilic biotin tag will alter the solubility, lipophilicity, and overall size of the molecule. These changes can affect its cell permeability and non-specific binding, which must be considered when designing and interpreting bioassays.
Derivatization Protocols
Safety Precaution: All chemical syntheses should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of a Fluorescent Derivative via Thioether Linkage
This protocol describes the synthesis of a fluorescent derivative of this compound using a thiol-containing fluorophore, such as 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), which can be modified to have a terminal thiol group. The reaction proceeds via a nucleophilic substitution of the chloride by the thiol, forming a stable thioether bond.
Materials and Reagents:
-
This compound
-
Thiol-modified fluorophore (e.g., N-(2-mercaptoethyl)-dansylamide)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol-modified fluorophore (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution. The carbonate acts as a mild base to deprotonate the thiol, generating the more nucleophilic thiolate.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Biotinylation via Amine Linkage
This protocol details the synthesis of a biotinylated derivative. It involves a two-step process: first, the substitution of the chloride with an amino group (via azide reduction or direct amination), followed by the coupling of the resulting amine with an activated biotin derivative (e.g., Biotin-NHS ester).
Materials and Reagents:
-
This compound
-
Sodium Azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
Step 2.2.1: Synthesis of the Amino Intermediate
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add sodium azide (1.5 eq) and stir the reaction at 50 °C for 12 hours.
-
After cooling to room temperature, add triphenylphosphine (1.2 eq) and stir for an additional 8 hours to reduce the azide to a primary amine (Staudinger reaction).
-
Remove the solvent under reduced pressure and purify the crude amino intermediate by column chromatography.
Step 2.2.2: Coupling with Biotin-NHS Ester
-
Dissolve the purified amino intermediate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.0 eq) to act as a base.
-
Add a solution of Biotin-NHS ester (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final biotinylated derivative.
-
Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS).
Characterization and Purification of Derivatives
Accurate characterization and stringent purification of the synthesized derivatives are paramount to ensure the reliability of subsequent bioassay results.
Table 1: Analytical Techniques for Derivative Characterization
| Technique | Purpose | Expected Outcome |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot for the purified product with a different Rf value from the starting materials. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Peaks corresponding to the protons and carbons of both the parent molecule and the attached reporter group. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the final product. | A molecular ion peak corresponding to the calculated mass of the derivatized compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak for the purified product, allowing for the determination of purity percentage. |
Application in Bioassays
The derivatized molecules can be employed in a variety of bioassays to probe their biological function. The choice of assay will depend on the specific research question.
Workflow for Cellular Localization Studies using Fluorescent Derivatives
Caption: Workflow for cellular localization studies.
Protocol for Target Identification using Biotinylated Derivatives (Affinity Pull-Down)
This protocol describes a general workflow for identifying the binding partners of the biotinylated derivative from a cell lysate.
Materials and Reagents:
-
Biotinylated derivative of this compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free biotin or SDS-PAGE loading buffer)
Step-by-Step Procedure:
-
Lysate Preparation: Prepare a total cell lysate from the chosen cell line or tissue.
-
Incubation: Incubate the cell lysate with the biotinylated derivative for a specified time (e.g., 1-4 hours) at 4°C to allow for binding to its target(s).
-
Capture: Add streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe and its bound proteins.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies. For unbiased target identification, the eluted proteins can be identified by mass spectrometry.
Considerations for Bioassay Design and Data Interpretation
When utilizing these derivatized molecules, it is essential to include appropriate controls to ensure the validity of the experimental results.
-
Negative Controls:
-
Treat cells with the unconjugated fluorophore or biotin to control for non-specific effects of the tag.
-
Use a structurally similar but biologically inactive biotinylated molecule to identify proteins that bind non-specifically to the small molecule scaffold.
-
-
Competition Experiments: To demonstrate the specificity of the interaction, co-incubate the biotinylated derivative with an excess of the unlabeled parent compound. A reduction in the pull-down of the target protein would indicate a specific binding event.
-
Dose-Response and Time-Course Studies: Perform experiments at varying concentrations and incubation times to determine the optimal conditions for the bioassay.
Conclusion
The derivatization of this compound with fluorescent and biotin tags provides powerful tools for investigating its biological activities. The protocols and strategies outlined in this guide offer a framework for the synthesis, purification, and application of these molecular probes. Careful experimental design, including the use of appropriate controls, will enable researchers to gain valuable insights into the mechanism of action of this and other small molecules, ultimately contributing to the advancement of drug discovery and development.
References
-
Xiao, Y., et al. (2015). Pharmacological activities and structure-modification of resveratrol analogues. Pharmazie, 70(12), 765-771. [Link]
-
Trippier, P. C. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem, 8(2), 241-255. [Link]
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Padwa, A., et al. (2001). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of Organic Chemistry, 66(13), 4539-4545. [Link]
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Birendra, D., et al. (2014). A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization. Bioconjugate Chemistry, 25(1), 163-171. [Link]
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Tang, J., et al. (2008). Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum. Phytotherapy Research, 22(8), 1093-1096. [Link]
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Tang, J., et al. (2010). Antitumor and antiplatelet activity of alkaloids from veratrum dahuricum. Phytotherapy Research, 24(6), 821-826. [Link]
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Gesztelyi, I., et al. (1982). Different actions of aconitine and veratrum alkaloids on frog skeletal muscle. Neuropharmacology, 21(8), 783-788. [Link]
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Gothert, M., et al. (1990). Veratridine and other depolarizing agents counteract the inhibitory effect of Mg2+ ions on N-methyl-D-aspartate (NMDA)-induced noradrenaline release in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 342(1), 53-60. [Link]
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Suzuki, Y., et al. (2019). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 24(19), 3508. [Link]
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Zhang, W., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13693-13699. [Link]
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De Luca, F., et al. (2021). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. Molecules, 26(16), 4991. [Link]
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Agatonovic-Kustrin, S., et al. (2020). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 25(10), 2473. [Link]
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Alam, S. M., et al. (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]
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Bioclone Inc. Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. [Link]
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Schilter, B., et al. (1998). Bioassays for the detection of growth-promoting agents, veterinary drugs and environmental contaminants in food. Analyst, 123(12), 2603-2608. [Link]
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Veselov, M. S., et al. (2022). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Chemical Biology, 17(5), 1056-1063. [Link]
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El-Damasy, A. K., et al. (2020). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 10(49), 29334-29350. [Link]
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Dzhemilev, U. M., et al. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum, mdpi-ECMC2024-17721. [Link]
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De Lombaert, S., et al. (2000). Preparation of α-Chloroketones by the Chloroacetate Claisen Reaction. Tetrahedron Letters, 41(44), 8477-8481. [Link]
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De Lombaert, S., et al. (2000). Preparation of alpha-chloroketones by the chloroacetate Claisen reaction. Tetrahedron Letters, 41(44), 8477-8481. [Link]
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Application Note & Protocols: 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides an in-depth technical overview of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a highly functionalized and versatile precursor for the synthesis of key heterocyclic compounds. Its unique structure, featuring a terminal alkyl chloride and a 1,5-keto relationship, makes it an ideal starting material for constructing six-membered heterocyclic rings such as pyridines and pyrimidines. These scaffolds are of paramount importance in medicinal chemistry and drug development. This document details the core reactivity, provides validated, step-by-step protocols for key transformations, and explains the mechanistic rationale behind the synthetic strategies.
Introduction to the Precursor
This compound (CAS No: 33245-77-1) is a bifunctional organic molecule poised for strategic cyclization reactions[1]. The molecule incorporates two key reactive centers: an electrophilic carbonyl group and a carbon atom bearing a chloro leaving group. The 1,5-spatial relationship between these functionalities is the cornerstone of its utility, predisposing the molecule to form thermodynamically stable six-membered rings. The presence of the 3,4-dimethoxyphenyl (veratrole) moiety is also significant, as this group is a common feature in numerous biologically active natural products and pharmaceutical agents, providing a scaffold for further functionalization.
Physicochemical & Safety Data
| Property | Value | Source |
| CAS Number | 33245-77-1 | |
| Molecular Formula | C₁₃H₁₇ClO₃ | Rieke Metals[1] |
| Molecular Weight | 256.73 g/mol | Rieke Metals[1] |
| Appearance | Off-white to light yellow solid | Generic |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone. Sparingly soluble in cold alcohols. | Generic |
| Safety | Handle with appropriate PPE (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes. Assumed to be an irritant. | Generic |
Core Reactivity & Mechanistic Rationale
The synthetic power of this compound stems from its dual reactivity. Understanding these reactive sites is critical for designing efficient synthetic protocols.
-
The Ketone Carbonyl (C5): This is a primary electrophilic site, susceptible to attack by a wide range of nucleophiles. Furthermore, the adjacent α-protons (at C4) are acidic and can be deprotonated to form an enolate, a potent carbon-based nucleophile.
-
The Chlorinated Carbon (C1): The terminal chloride is a good leaving group, making this site an electrophilic center for S_N2 reactions with various nucleophiles (e.g., amines, thiolates, enolates).
The synergy between these two sites allows for elegant, often one-pot, cyclization strategies to build heterocyclic systems.
Caption: Core reactive sites of the precursor molecule.
Application: Synthesis of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry[2]. The most direct route to pyridines using this precursor adapts the principles of condensation reactions of 1,5-dicarbonyl compounds with an ammonia source[3]. The strategy involves an in-situ conversion of the 1,5-haloketone to a 1,5-dicarbonyl equivalent, followed by cyclization.
Mechanistic Rationale: Kornblum Oxidation & Hantzsch-type Cyclization
A robust method involves a two-step, one-pot sequence. First, the alkyl chloride is oxidized to an aldehyde using the Kornblum oxidation (using DMSO as the oxidant). This generates a 1,5-dicarbonyl intermediate in situ. This intermediate then undergoes a Hantzsch-type condensation with an ammonia source (e.g., ammonium acetate) to form the dihydropyridine, which subsequently aromatizes to the final pyridine product.
Caption: Workflow for pyridine synthesis from the precursor.
Detailed Experimental Protocol
Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)pyridine
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.57 g, 10.0 mmol).
-
Oxidation: Add sodium bicarbonate (1.26 g, 15.0 mmol) followed by dimethyl sulfoxide (DMSO, 30 mL).
-
Causality Note: Sodium bicarbonate acts as a mild base to neutralize the HCl generated during the formation of the alkoxysulfonium salt intermediate in the Kornblum oxidation.
-
-
Heating (Step 1): Heat the reaction mixture to 130 °C and stir for 4 hours. The reaction progress can be monitored by TLC (20% EtOAc/Hexanes), observing the disappearance of the starting material.
-
Cooling: After 4 hours, remove the heat source and allow the mixture to cool to approximately 80 °C.
-
Cyclization (Step 2): To the same flask, carefully add ammonium acetate (7.71 g, 100 mmol) and glacial acetic acid (5 mL).
-
Causality Note: Ammonium acetate serves as the nitrogen source for the pyridine ring formation. Acetic acid acts as both a solvent and a catalyst for the condensation and subsequent dehydration/aromatization steps. A large excess of ammonium acetate drives the equilibrium towards product formation.
-
-
Heating (Step 2): Reheat the mixture to 130 °C and maintain under reflux for an additional 6 hours.
-
Workup: Cool the reaction to room temperature and pour the dark mixture into 200 mL of ice-cold water.
-
Basification & Extraction: Neutralize the solution by slowly adding 50% aqueous NaOH until the pH is ~9-10. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure product.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | 2-(3,4-Dimethoxyphenyl)pyridine |
| Appearance | Pale yellow oil or low-melting solid |
| Yield | 55-65% |
| ¹H NMR (CDCl₃) | δ ~8.7 (d, 1H), 7.7-7.2 (m, 4H), 6.9 (d, 1H), 3.95 (s, 3H), 3.92 (s, 3H) |
| Mass Spec (ESI+) | m/z = 216.10 [M+H]⁺ |
Application: Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals[4]. The synthesis of pyrimidines from the precursor requires a three-atom C-N-C synthon, such as an amidine or urea, to provide the additional carbon and two nitrogen atoms required for the ring.
Mechanistic Rationale: Condensation and Cycloaromatization
This synthesis proceeds via a condensation reaction between the 1,5-haloketone and a suitable dinucleophile like benzamidine. The reaction likely begins with the formation of an enamine at the C4 position, followed by nucleophilic attack of the amidine onto the ketone (C5). An intramolecular S_N2 reaction then occurs where the second nitrogen of the amidine displaces the chloride at C1 to close the ring. Subsequent elimination/aromatization yields the final pyrimidine product.
Caption: Plausible mechanism for pyrimidine synthesis.
Detailed Experimental Protocol
Protocol: Synthesis of 4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine
-
Reagent Setup: In a 50 mL flask, dissolve benzamidine hydrochloride (1.88 g, 12.0 mmol) in 25 mL of ethanol. Add sodium ethoxide (0.82 g, 12.0 mmol) and stir for 20 minutes at room temperature to liberate the free base.
-
Causality Note: The amidine is typically stored as a stable hydrochloride salt. It must be converted to its free base form to act as an effective nucleophile. Sodium ethoxide is a suitable strong base for this purpose in an ethanol solvent system.
-
-
Addition of Precursor: To the suspension, add a solution of this compound (2.57 g, 10.0 mmol) in 10 mL of ethanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude material is purified by flash column chromatography on silica gel (using a solvent system such as 2:1 hexanes:ethyl acetate) to afford the desired pyrimidine derivative.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | 4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine |
| Appearance | White to off-white solid |
| Yield | 45-55% |
| ¹H NMR (CDCl₃) | δ ~9.1 (s, 1H), 8.2-7.4 (m, 8H), 7.0 (d, 1H), 4.0 (s, 3H), 3.95 (s, 3H) |
| Mass Spec (ESI+) | m/z = 319.14 [M+H]⁺ |
Troubleshooting and Key Considerations
-
Incomplete Kornblum Oxidation: If the initial oxidation to the 1,5-dicarbonyl is sluggish, ensure the DMSO is anhydrous and the temperature is maintained. A small amount of sodium iodide can sometimes be added as a catalyst (Finkelstein reaction) to convert the chloride to a more reactive iodide in situ.
-
Low Cyclization Yields: For both pyridine and pyrimidine syntheses, ensuring anhydrous conditions can be beneficial. The presence of water can interfere with the condensation steps.
-
Side Reactions: Polymerization can be a competing side reaction, especially at high temperatures. Ensuring a stoichiometric or slight excess of the cyclizing partner (ammonium acetate, amidine) can favor the desired intramolecular reaction.
-
Purification: The veratrole group can make products slightly polar. A careful selection of the chromatographic eluent system is necessary to achieve good separation from starting materials and byproducts.
Conclusion
This compound stands out as a strategically designed precursor for heterocyclic chemistry. Its embedded 1,5-dielectrophilic nature provides a direct and efficient pathway to valuable pyridine and pyrimidine core structures. The protocols outlined in this document are robust and grounded in established chemical principles, offering researchers reliable methods to access complex molecules for applications in drug discovery and materials science.
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Al-dujaili, et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules. Available at: [Link]
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Babayev, N. M., et al. (2025). INTRAMOLECULAR CYCLIZATION OF 1-CHLORO-5-METHYL-5(ARYL)-2,3-EPOXYHEXANE. Processes of Petrochemistry and Oil Refining. Available at: [Link]
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Fagnou, K., et al. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Available at: [Link]
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Application Notes and Protocols for 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane (CAS No: 33245-77-1).[1][2][] As a specialized chemical intermediate, likely utilized in pharmaceutical research and development, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of experimental outcomes. These guidelines are formulated based on the known hazards associated with this compound and general best practices for handling chlorinated aromatic ketones.
Introduction: Understanding the Compound
This compound is a complex organic molecule featuring a chlorinated alkyl chain and a dimethoxy-substituted aromatic ketone.[4][5] This unique structure suggests its role as a precursor or intermediate in the synthesis of more complex molecular targets in drug discovery. The presence of a ketone group, an aromatic ring, and a chlorinated alkane chain dictates its chemical reactivity and informs the necessary safety precautions.[4][5]
Chemical Structure:
-
IUPAC Name: 5-chloro-1-(3,4-dimethoxyphenyl)pentan-1-one[]
-
Molecular Formula: C₁₃H₁₇ClO₃[1]
-
Molecular Weight: 256.73 g/mol [1]
Hazard Identification and Risk Assessment
Based on its chemical structure, other potential hazards that should be considered include:
-
Inhalation: Vapors or dust may cause respiratory tract irritation.[6][7][8]
-
Ingestion: May be harmful if swallowed.[6]
-
Chronic Effects: Prolonged or repeated exposure to chlorinated organic compounds can have adverse health effects.[9]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[6][10] | To protect against eye irritation from splashes or vapors.[6][10] |
| Hand Protection | Chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, neoprene or butyl rubber gloves are recommended.[11] Always consult the glove manufacturer's resistance chart. | To prevent skin contact, irritation, and potential allergic skin reactions.[1][11] |
| Body Protection | A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[10] | To protect the skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available or if engineering controls are insufficient, a respirator with an organic vapor cartridge may be necessary.[10][13][14] | To prevent irritation of the respiratory system.[6][7] |
Experimental Workflow for PPE Selection
Caption: PPE selection workflow for handling the compound.
Handling and Use Protocols
General Handling
-
Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be performed in a properly functioning chemical fume hood.[12]
-
Avoidance of Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[6]
-
Hygiene Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8] Remove contaminated clothing immediately and wash it before reuse.[8][15]
Protocol for Preparing a Stock Solution
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully add the desired amount of this compound to the vial.
-
Solubilization: Add the appropriate solvent to the vial. Aromatic ketones are generally soluble in organic solvents.[5]
-
Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Decontaminate the work area and any equipment used. Dispose of any contaminated materials as hazardous waste.
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of this compound and to prevent hazardous situations.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[15][16] Refrigeration may be considered to extend shelf life, especially for long-term storage. | Lower temperatures slow down potential degradation reactions.[17] |
| Light | Store in a dark or amber glass container to protect from light.[18] | Aromatic compounds can be sensitive to light, which can catalyze degradation.[18] |
| Atmosphere | Keep the container tightly closed to prevent exposure to air and moisture.[7] | Oxygen can lead to oxidation of organic compounds.[18] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[6] | To prevent potentially violent or hazardous reactions.[12][19] |
Logical Flow for Chemical Storage
Caption: Decision process for proper chemical storage.
Spill and Emergency Procedures
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EH&S) department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[15] If irritation or an allergic reaction develops, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.[15]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect all liquid and solid waste in compatible, leak-proof containers that are clearly labeled as hazardous waste.[19][20][21]
-
Segregation: Do not mix chlorinated waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.[20]
-
Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[22] Never dispose of this chemical down the drain or in the regular trash.[22][23]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Welcome to the technical support guide for the synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a key intermediate in various pharmaceutical and fine chemical applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis via Friedel-Crafts acylation.
Section 1: The Core Reaction - Friedel-Crafts Acylation
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleroyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[2]
The fundamental mechanism involves three primary steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the 5-chlorovaleroyl chloride, leading to the formation of a highly electrophilic acylium ion.[3][4] This species is resonance-stabilized, which prevents the carbocation rearrangements often seen in Friedel-Crafts alkylations.[5][6]
-
Electrophilic Attack: The electron-rich veratrole ring attacks the acylium ion. The two methoxy groups are ortho-, para-directing, strongly activating the ring for substitution. Acylation occurs predominantly at the para-position relative to one of the methoxy groups, which is the least sterically hindered and most electronically favorable position.
-
Deprotonation: A base (such as AlCl₄⁻) removes a proton from the intermediate arenium ion, restoring aromaticity and yielding the final ketone product.[4][7] The ketone product, being a Lewis base, forms a complex with the AlCl₃ catalyst, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[2][4]
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several potential sources. A systematic check is the best approach.
-
Cause A: Moisture Contamination
-
Explanation: Friedel-Crafts reactions are extremely sensitive to moisture. The Lewis acid catalyst (e.g., AlCl₃) reacts vigorously with water, which deactivates it. Furthermore, the acyl chloride starting material will hydrolyze to the unreactive 5-chlorovaleric acid in the presence of water.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous grade solvents. If necessary, distill solvents from an appropriate drying agent.
-
Use a fresh, high-purity bottle of anhydrous aluminum chloride. Handle it quickly in a dry environment (e.g., glove box or under a stream of dry nitrogen/argon).
-
Run the reaction under an inert atmosphere (N₂ or Ar).
-
-
-
Cause B: Suboptimal Reaction Temperature
-
Explanation: Temperature control is critical. While the reaction requires activation, excessive heat can promote side reactions and decomposition, reducing the yield of the desired product. The initial addition of reagents is often exothermic and should be controlled.
-
Solution: Perform the addition of the acyl chloride and veratrole at a reduced temperature (0-5 °C) to control the initial exotherm.[8] After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Cause C: Insufficient Lewis Acid Catalyst
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product ketone coordinates strongly with the catalyst, forming a complex that is not catalytically active.[2] Using less than one equivalent will result in an incomplete reaction.
-
Solution: Use 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 5-chlorovaleroyl chloride) to ensure the reaction goes to completion.
-
Question 2: My NMR analysis shows multiple aromatic signals, suggesting an isomeric byproduct. What is it and how can I avoid it?
-
The Side Product: 2-Acyl-3,4-dimethoxy Isomer
-
Explanation: The two methoxy groups on veratrole direct acylation to the positions ortho and para to themselves. The primary product results from acylation at C4 (para to the C1-methoxy and ortho to the C2-methoxy). However, a minor side product can form from acylation at C3 (ortho to both methoxy groups). While less favored due to steric hindrance, its formation is possible.
-
Minimization Strategy:
-
Choice of Solvent: Using a bulkier, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sterically disfavor the formation of the more crowded ortho-isomer.
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) generally improves regioselectivity, favoring the thermodynamically more stable para-acylated product.[8]
-
-
Question 3: During the aqueous workup, a large amount of insoluble, sticky material formed. What happened?
-
Explanation: This is often due to an improper quenching procedure. The reaction mixture contains a complex of the product ketone and a large amount of aluminum chloride. Adding water directly and rapidly can cause a violent, highly exothermic reaction, leading to localized heating and polymerization or decomposition of the product.
-
Validated Quenching Protocol:
-
Cool the completed reaction mixture in an ice bath.
-
Prepare a separate beaker containing crushed ice and concentrated hydrochloric acid.[9]
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. The acid helps to dissolve the aluminum hydroxides that form.[9]
-
Continue stirring until all the aluminum salts have dissolved and the two layers (aqueous and organic) are clearly visible. Proceed with the standard extraction workflow.
-
Question 4: I suspect demethylation of the methoxy groups has occurred. How can I confirm this and prevent it?
-
Explanation: Aggressive Lewis acids, particularly in excess or at high temperatures, can catalyze the cleavage of the methyl ethers on the veratrole ring, leading to phenolic impurities.
-
Identification: Phenolic impurities can often be detected by a color change (e.g., pink or purple) upon addition of a ferric chloride solution to a sample. In an NMR spectrum, they will show a broad singlet for the phenolic -OH proton and shifts in the aromatic proton signals.
-
Prevention:
-
Avoid excessive heating. Do not let the reaction temperature exceed room temperature unless a specific protocol requires it.
-
Use the minimum effective amount of Lewis acid (e.g., 1.1 equivalents).
-
Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to causing demethylation, although they may require longer reaction times or gentle heating.[10][11]
-
Section 2: Protocols & Data
Optimized Synthesis Protocol
This protocol is designed to maximize yield and purity.
-
Setup: Under a nitrogen atmosphere, equip a flame-dried three-neck flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 5-chlorovaleroyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 15 minutes.
-
Veratrole Addition: Dissolve veratrole (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Workup & Purification: Follow the validated quenching protocol described in Question 3. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9] Purify the crude oil via column chromatography on silica gel.
Data Reference Table
| Parameter | Value / Observation |
| Molecular Formula | C₁₃H₁₅ClO₃ |
| Molecular Weight | 256.71 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| TLC Eluent System | 7:3 Hexane / Ethyl Acetate |
| Approx. Rf (Product) | ~0.4 |
| Approx. Rf (Veratrole) | ~0.7 |
| 1H NMR (CDCl3, Key Shifts) | δ ~7.5 (dd, 1H), ~7.4 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 6H, 2x OCH₃), ~3.6 (t, 2H, CH₂Cl), ~3.0 (t, 2H, COCH₂), ~2.0 (m, 4H) |
Section 3: Visual Workflow & Mechanism Diagrams
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(1), 76. [Link]
- Google Patents.
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Document ID: TSC-2026-01-KC-001
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. The synthesis of this key intermediate, typically achieved through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleroyl chloride, can present several purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My crude product is a dark, viscous oil that is difficult to handle. What causes this and how can I improve its physical form?
A1: A dark, oily crude product is a common outcome in Friedel-Crafts acylations, often due to the presence of residual Lewis acid-ketone complexes and polymeric side products.
-
Causality: The strong Lewis acids required for the reaction, such as aluminum chloride (AlCl₃), form a stable complex with the ketone product.[1] Incomplete quenching of this complex can lead to a dark, intractable mixture. Furthermore, highly activated aromatic rings like veratrole can be susceptible to side reactions, including polymerization, under harsh acidic conditions, contributing to the viscosity.
-
Troubleshooting Steps:
-
Thorough Quenching: Ensure the reaction mixture is quenched slowly and completely. A common method is to pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to break down the aluminum-ketone complex, while the ice controls the highly exothermic reaction.
-
Vigorous Stirring: During quenching, stir the mixture vigorously to ensure all the aluminum salts are dissolved in the aqueous layer.
-
Solvent Extraction Optimization: After quenching, perform a thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with dilute HCl, followed by water, saturated sodium bicarbonate solution, and finally brine, will help remove inorganic salts and acidic impurities.
-
Q2: My column chromatography purification is not providing good separation. The product is eluting with impurities or streaking on the column.
A2: Poor separation during column chromatography is often a result of incorrect solvent polarity, strong interaction with the stationary phase, or the presence of highly polar impurities.
-
Causality: this compound is a moderately polar compound due to the ketone and two methoxy groups. If the eluent is not polar enough, the compound will have a very low Rf value and will not move down the column effectively. Conversely, if the eluent is too polar, the compound will elute too quickly with less polar impurities. Streaking can be caused by overloading the column or the presence of acidic impurities that interact strongly with the silica gel.
-
Troubleshooting & Optimization Protocol:
-
TLC Optimization: Before running a column, always determine the optimal solvent system using thin-layer chromatography (TLC). A good Rf value for the desired product is typically in the range of 0.25-0.35.
-
Solvent System Selection: For this compound, a gradient elution is often effective. Start with a less polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. This will first elute non-polar impurities, followed by your product, and finally more polar impurities.
-
Addressing Streaking:
-
Neutralize Acidity: If streaking is observed, it may be due to residual acidic impurities. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this by neutralizing the acidic sites on the silica gel.
-
Sample Loading: Ensure the crude product is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent and loaded onto the column in a concentrated band.
-
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient: Hexanes/Ethyl Acetate | Start with a low polarity (e.g., 9:1) and gradually increase to a higher polarity (e.g., 7:3). |
| Rf Target (TLC) | 0.25 - 0.35 | Provides optimal separation on a column. |
| Additive (for streaking) | 0.1 - 1% Triethylamine | Neutralizes acidic sites on silica gel. |
Q3: I am observing unexpected peaks in my ¹H NMR spectrum after purification. What are the likely impurities?
A3: The primary impurities in the synthesis of this compound arise from side reactions during the Friedel-Crafts acylation.
-
Causality and Identification:
-
Isomeric Products: Veratrole has two electron-donating methoxy groups, which strongly activate the aromatic ring for electrophilic substitution.[2] While the desired product is the result of acylation at the 4-position (para to one methoxy and meta to the other), a minor isomer resulting from acylation at the 3-position (ortho to one methoxy and meta to the other) can also form. This isomeric impurity will have a different aromatic proton splitting pattern in the ¹H NMR spectrum.
-
Polysubstitution: Although less common in acylation compared to alkylation, if the reaction conditions are too harsh or the reaction time is too long, a second acylation on the aromatic ring can occur, leading to a diacylated byproduct.[1]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of veratrole and potentially 5-chlorovaleroyl chloride (or its hydrolyzed form, 5-chlorovaleric acid).
-
Side-chain Reactions: The terminal chloro group is relatively stable but can undergo elimination or substitution reactions under certain conditions, though this is less likely during the acylation itself.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying impurities via ¹H NMR.
Q4: My attempts at crystallization are failing, resulting in an oil or very low recovery.
A4: Crystallization of this compound can be challenging due to its moderate polarity and the presence of impurities that inhibit crystal lattice formation.
-
Causality: The presence of even small amounts of isomeric or other impurities can disrupt the ordered packing required for crystallization, leading to "oiling out." The molecule's structure, with a flexible alkyl chain, can also make crystallization more difficult compared to more rigid molecules.
-
Experimental Protocol for Crystallization Screening:
-
Start with a Purified Sample: It is crucial to start with a product that is at least 90-95% pure, as determined by NMR or LC-MS. Attempting to crystallize a very crude mixture is often unsuccessful.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
-
Single Solvent Systems to Try: Isopropanol, ethanol, ethyl acetate, toluene.
-
Two-Solvent Systems: A common and effective technique is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or heptane) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Cooling Rate: Slow cooling is critical for the formation of well-defined crystals. After heating to dissolve, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
| Solvent System | Comments |
| Isopropanol | A good starting point for moderately polar ketones. |
| Ethyl Acetate/Hexanes | A versatile two-solvent system for controlling polarity. |
| Dichloromethane/Hexanes | Another effective two-solvent system. |
| Toluene | Can be effective for aromatic compounds. |
Frequently Asked Questions (FAQs)
Q: What is the most effective purification method for this compound?
A: For obtaining high purity (>99%), a combination of column chromatography followed by recrystallization is typically the most effective approach. Column chromatography is excellent for removing impurities with different polarities, while recrystallization is highly effective at removing small amounts of closely related impurities, such as isomers, from a relatively pure sample.
Q: How can I prevent the formation of isomeric impurities during the synthesis?
A: While completely eliminating the formation of the minor isomer is difficult, its formation can be minimized by controlling the reaction temperature. Friedel-Crafts acylations are often run at low temperatures (0 °C to room temperature) to improve regioselectivity.[4] Running the reaction at elevated temperatures can lead to a higher proportion of the undesired isomer.
Q: Is this compound stable to acidic and basic conditions during workup?
A: The compound is generally stable to the mild acidic and basic conditions used during a standard aqueous workup (e.g., dilute HCl, NaHCO₃ solution). However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. Strong bases could potentially lead to elimination or substitution of the terminal chloride. The methoxy groups are generally stable but can be cleaved under very harsh acidic conditions (e.g., HBr, BBr₃), which are not typically employed in a standard workup.
Experimental Workflow Diagram
Sources
Technical Support Center: Optimizing Friedel-Crafts Acylation for Substituted Pentanones
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted pentanones. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions. Our focus is on understanding the "why" behind experimental choices to ensure reproducible and high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation is resulting in a low yield, with a significant amount of unreacted starting material. What are the primary causes?
A1: Low conversion in Friedel-Crafts acylation is a frequent issue stemming from several critical factors:
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present in your reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[3] It is imperative to use anhydrous solvents and reagents and to thoroughly dry all glassware, for instance, by flame-drying or oven-drying before use.[3]
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1][4] This is because the ketone product forms a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[3][4][5] As a general rule, use at least 1.1 equivalents of the catalyst relative to the limiting reagent, which is typically the acylating agent.[4]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution.[6] Consequently, aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and may not undergo acylation efficiently, if at all.[1][7][8]
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. While some reactions proceed smoothly at room temperature, others may require heating to overcome the activation energy barrier.[1][9] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[5]
Q2: I'm working with an aniline or phenol derivative, and the reaction is failing. What's the underlying issue?
A2: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for direct Friedel-Crafts acylation.[5] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[3][5] This forms a complex that deactivates both the catalyst and the aromatic ring, preventing the desired acylation from occurring.[5][10] To circumvent this, the amine or hydroxyl group should be protected prior to the acylation step. For anilines, converting the amine to an amide is a common strategy, and for phenols, protecting the hydroxyl group as an ester is effective.[5] The protecting group can be removed after the Friedel-Crafts reaction.[5]
Issue 2: Formation of Multiple Products & Regioselectivity Issues
Q3: I'm observing the formation of multiple isomers. How can I control the regioselectivity of the acylation?
A3: The regioselectivity of Friedel-Crafts acylation is primarily governed by the electronic properties of the substituents already present on the aromatic ring.[11]
-
Directing Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing, while electron-withdrawing groups are meta-directing. The acylium ion will preferentially add to the positions of highest electron density.[11]
-
Steric Hindrance: Steric bulk on both the aromatic substrate and the acylating agent can influence the regioselectivity.[12][13] Acylation at the less sterically hindered para position is often favored over the ortho position, especially with bulky substituents.[1]
-
Solvent Effects: The choice of solvent can also impact the ratio of isomers.[14] In some cases, non-polar solvents like dichloromethane or carbon disulfide may favor the formation of one isomer, while more polar solvents like nitrobenzene might favor another.[14] This is often related to the solubility of the intermediate complexes that are formed.[14]
Q4: Although less common than in alkylation, I am seeing some polyacylated products. How can this be minimized?
A4: While the acyl group introduced is deactivating, making a second acylation less favorable, polyacylation can still occur with highly activated aromatic rings.[1][15] If your starting material is very reactive, such as a phenol or an activated polycyclic aromatic hydrocarbon, you may observe poly-substitution.[5] To minimize this, you can try using a milder Lewis acid catalyst or adjusting the stoichiometry of your reactants.
Experimental Protocols & Methodologies
General Protocol for Friedel-Crafts Acylation of Anisole with Valeryl Chloride
This protocol provides a representative example for the synthesis of a substituted pentanone. Safety Note: Friedel-Crafts reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Aluminum chloride is corrosive and reacts violently with water.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
Valeryl Chloride
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[9]
-
Cooling: Cool the suspension to 0 °C using an ice bath.[9]
-
Acylating Agent Addition: Slowly add valeryl chloride (1.0 equivalent) dropwise to the stirred suspension.[9]
-
Substrate Addition: After the addition of valeryl chloride is complete, add anisole (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.[9]
-
Reaction: Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.[3][16] This will decompose the aluminum chloride complex.[3]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[9][16]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[9]
-
Purification: The crude product can be further purified by column chromatography or recrystallization.[3]
Data Presentation & Key Parameters
Table 1: Influence of Lewis Acid Catalyst on the Acylation of Anisole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 110 | Dichloromethane | 0 to RT | 2 | High | [4][17] |
| FeCl₃ | 10 | TAAIL | 60 | 24 | 65-94 | [18] |
| Yb(OTf)₃ | 2 | Neat | 100 | 0.5 | High | [17] |
| ZnO | Catalytic | Solvent-free (MW) | N/A | N/A | High | [19] |
TAAIL: Tunable Aryl Alkyl Ionic Liquids
Visualizing the Process: Diagrams and Workflows
The Friedel-Crafts Acylation Mechanism
Caption: The three key stages of the Friedel-Crafts acylation reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Domingo, L. R., & Pérez, P. (2016). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Physical Chemistry Chemical Physics, 18(13), 8971-8978. Retrieved from [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with carboxylic acids.... Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
SnapRevise. (n.d.). Provide an example of the alkylation and acylation in the Friedel-Crafts reaction. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]
-
ACS Publications. (2015). Friedel–Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Journal of the American Chemical Society. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]
-
Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. reddit.com [reddit.com]
- 8. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. alexandonian.com [alexandonian.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. tutorchase.com [tutorchase.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Friedel–Crafts Acylation [sigmaaldrich.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 19. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Troubleshooting the Decomposition of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Welcome to the technical support center for 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues and unexpected side reactions during their experiments with this versatile intermediate. As a key building block in various synthetic pathways, understanding its potential decomposition routes is critical for achieving high yields and product purity. This document provides in-depth troubleshooting advice, detailed analytical protocols, and preventative measures based on established principles of organic chemistry and extensive field experience.
I. Understanding the Instability: Key Decomposition Pathways
This compound is an α-chloroketone, a class of compounds known for its distinct reactivity. The primary sources of its decomposition stem from two main competing intramolecular reactions: Intramolecular Friedel-Crafts Cyclization and the Favorskii Rearrangement . A third, less common, but possible pathway is Dehydrochlorination . The prevalence of each pathway is highly dependent on the reaction conditions, particularly the pH and the presence of Lewis acids.
II. FAQs and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and use of this compound.
Scenario 1: Friedel-Crafts Acylation of Veratrole with 5-Chlorovaleroyl Chloride
Q1: I am trying to synthesize this compound via Friedel-Crafts acylation of veratrole with 5-chlorovaleroyl chloride, but I am getting a significant amount of a byproduct that appears to be a tetralone. Why is this happening and how can I prevent it?
A1: Cause and Mechanism
The formation of a tetralone byproduct is a classic example of a subsequent, intramolecular Friedel-Crafts reaction.[1] The primary Friedel-Crafts acylation is an intermolecular reaction. However, the product, this compound, still possesses a reactive aromatic ring and an alkyl chloride. In the presence of a Lewis acid catalyst (e.g., AlCl₃), the terminal chloro group can be activated, leading to an intramolecular electrophilic attack on the electron-rich dimethoxyphenyl ring to form a six-membered ring, resulting in a tetralone derivative.[2]
Troubleshooting and Prevention:
-
Control Stoichiometry of Lewis Acid: While Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid due to complexation with the ketone product, using a large excess can promote the intramolecular cyclization.[3] A careful optimization to find the minimum effective amount of Lewis acid is recommended.
-
Temperature Control: Lowering the reaction temperature can help to disfavor the intramolecular cyclization, which typically has a higher activation energy than the initial acylation. Running the reaction at 0°C or even lower may significantly reduce the formation of the tetralone byproduct.
-
Order of Addition: Adding the veratrole to the pre-formed complex of 5-chlorovaleroyl chloride and the Lewis acid can sometimes improve selectivity by ensuring the acylating agent reacts before the product has a chance to cyclize.
-
Choice of Lewis Acid: Milder Lewis acids, such as FeCl₃ or ZnCl₂, may be less prone to promoting the intramolecular cyclization compared to the highly reactive AlCl₃.
Analytical Protocol for Detecting Tetralone Byproduct:
-
Sample Preparation: After quenching the reaction and performing a standard aqueous workup, dissolve a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the components of the reaction mixture.[4][5] The tetralone byproduct will have a different retention time and a distinct mass spectrum compared to the desired product.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the crude product can also reveal the presence of the tetralone. Look for characteristic signals of the tetralone ring system, which will differ from the linear pentane chain of the desired product.[6][7]
| Compound | Key ¹H NMR Signals (indicative) |
| This compound | Multiplets for the aliphatic chain protons, singlets for the two methoxy groups, and distinct aromatic protons. |
| 6,7-Dimethoxy-1-tetralone derivative | Characteristic multiplets for the protons on the saturated part of the tetralone ring, singlets for the methoxy groups, and a shift in the aromatic proton signals due to the fused ring. |
Scenario 2: Base-Mediated Reactions
Q2: I am performing a reaction with this compound in the presence of a base (e.g., an amine, alkoxide, or hydroxide), and I am observing the formation of an unexpected carboxylic acid derivative with a rearranged carbon skeleton. What is happening?
A2: Cause and Mechanism
This is a classic case of the Favorskii rearrangement , a reaction characteristic of α-haloketones in the presence of a base.[4][8] The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid, ester, or amide.[9]
Troubleshooting and Prevention:
-
Avoid Strong Bases: If the desired reaction does not require a strong base, consider using a milder, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) or a carbonate base.
-
Protect the Ketone: If the presence of a strong base is unavoidable, consider protecting the ketone functionality as a ketal before introducing the base. The ketal can be deprotected under acidic conditions after the desired reaction is complete.
-
Temperature Control: The Favorskii rearrangement can be sensitive to temperature. Running the reaction at lower temperatures may help to suppress this side reaction.
Analytical Protocol for Detecting Favorskii Rearrangement Products:
-
Extraction: After the reaction, acidify the mixture (if a basic workup was used) and extract with an organic solvent to isolate any carboxylic acid products.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is well-suited for analyzing the carboxylic acid products of the Favorskii rearrangement.
-
IR Spectroscopy: The formation of a carboxylic acid will be evident by a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹) in the infrared spectrum.
| Compound Type | Key IR Absorptions (indicative) |
| α-Chloroketone (starting material) | C=O stretch (~1720-1740 cm⁻¹) |
| Carboxylic Acid (Favorskii product) | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1700-1725 cm⁻¹) |
III. General Recommendations for Handling and Storage
To minimize decomposition, this compound should be handled and stored with care:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and photodecomposition.
-
Handling: Avoid exposure to moisture and strong bases or acids. Use anhydrous solvents and reagents when performing reactions with this compound.
By understanding the inherent reactivity of this compound and implementing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can significantly improve the outcomes of their experiments, leading to higher yields and purities of their target molecules.
IV. References
-
Favorskii rearrangement. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
This compound. Matrix Scientific. Retrieved January 18, 2026, from [Link]
-
Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
-
Gatto, K., et al. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry.
-
Tetralone synthesis. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Khalaf, A., et al. (1985). Modern Friedel Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions. Bulletin de la Société Chimique de France.
-
Favorskii Rearrangement. YouTube. Retrieved January 18, 2026, from [Link]
-
A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Favorskii Rearrangement. chemeurope.com. Retrieved January 18, 2026, from [Link]
-
Tang, L., et al. (2010). Development and Validation of a Specific and Sensitive GC-FID Method for the Determination of Impurities in 5-chlorovaleroyl Chloride. PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Tetralone(529-34-0) 1H NMR [m.chemicalbook.com]
- 7. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Favorskii_rearrangement [chemeurope.com]
Technical Support Center: Synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Welcome to the technical support guide for the synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve challenges encountered in the laboratory.
The synthesis of this key intermediate is primarily achieved through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleryl chloride, using a Lewis acid catalyst. While a cornerstone of organic synthesis, this reaction is highly sensitive to several parameters that can significantly impact yield and purity.[1]
Reaction Overview: Friedel-Crafts Acylation
The core transformation involves the electrophilic aromatic substitution where the acylium ion, generated from 5-chlorovaleryl chloride and a Lewis acid, attacks the electron-rich veratrole ring.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Section 1: Low or No Product Yield
Q1: My reaction has failed to proceed, or my yield is below 20%. What are the most probable causes?
Low yields in this Friedel-Crafts acylation are typically traced back to a few critical factors. The most common culprits are an inactive catalyst, suboptimal reaction conditions, or impure reagents.[2]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze and deactivate it, halting the reaction.[3]
-
Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid. This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.1 equivalents) of the catalyst relative to the acylating agent is required, not a catalytic amount.[2][4]
-
Low Temperature: While the reaction should be initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, failure to warm the mixture to room temperature may result in an incomplete reaction.
Q2: I suspect my Lewis acid catalyst is the problem. How can I ensure it is active?
This is a critical checkpoint. Always use a fresh, unopened bottle of anhydrous aluminum chloride if possible. If the AlCl₃ has been opened previously, it may have been compromised. Visually, active AlCl₃ should be a fine, free-flowing, pale-yellow powder. Clumped or discolored material has likely been exposed to moisture. For best results, handle the catalyst in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.
Q3: What is the optimal temperature and reaction time?
The reaction requires careful temperature management.
-
Initial Phase (Addition): The addition of the acyl chloride to the suspension of AlCl₃ and veratrole in the solvent should be performed slowly at 0-5 °C (ice bath).[5] This controls the initial exotherm and prevents side reactions.
-
Reaction Phase: After the addition is complete, the reaction mixture should be allowed to warm to room temperature and stirred for an additional 1-3 hours.[5] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting veratrole is consumed.
Section 2: Purity and Side-Product Formation
Q4: My TLC plate shows multiple spots, including one very close to my product spot. What are the likely impurities?
The formation of multiple products can arise from several sources:
-
Isomeric Products: Veratrole has two possible sites for acylation. While the desired product results from acylation at the position para to one methoxy group and ortho to the other, a minor isomer resulting from acylation at the position ortho to both methoxy groups can sometimes form, though it is sterically hindered.
-
Diacylation: Although the ketone product is deactivated towards further substitution, preventing poly-substitution is a key advantage of acylation over alkylation.[6][7] However, under excessively harsh conditions (e.g., high temperature or prolonged reaction times), a second acylation on the veratrole ring is possible.
-
Starting Material Impurities: The purity of your 5-chlorovaleryl chloride is paramount. Commercial sources can vary, and if synthesized in-house, impurities from the precursor may carry over. For example, synthesis from 1,4-dichlorobutane can sometimes lead to adipoyl chloride as a byproduct, which would result in a di-acylated impurity.[8]
Q5: How can I improve the regioselectivity of the reaction?
The directing effects of the two methoxy groups on veratrole strongly favor acylation at the 4-position. To maximize this selectivity:
-
Use a Bulky Lewis Acid: While AlCl₃ is standard, exploring a bulkier Lewis acid could potentially enhance steric hindrance at the more crowded 3-position, further favoring the desired 4-position acylation.
-
Maintain Low Temperatures: Running the reaction at the lowest feasible temperature often enhances selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered isomer.
Section 3: Product Isolation and Characterization
Q6: What is the recommended workup and purification procedure?
A careful workup is essential to isolate the product and remove the aluminum salts.
-
Quenching: The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This is a highly exothermic step and must be done with vigorous stirring in a well-ventilated fume hood. The acid hydrolyzes the aluminum-ketone complex and brings the aluminum salts into the aqueous layer.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, often an oil or a low-melting solid, is best purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Recrystallization from a solvent system like isopropanol or ethanol/water may also be effective if the crude product is sufficiently pure.[9]
Q7: What are the expected analytical data for this compound?
Accurate characterization is key to confirming the identity and purity of your product.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.6 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.95 (s, 3H, OCH₃), ~3.93 (s, 3H, OCH₃), ~3.55 (t, 2H, -CH₂Cl), ~2.95 (t, 2H, -COCH₂-), ~1.8-2.0 (m, 4H, -CH₂CH₂-). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~198.5 (C=O), ~153.5 (Ar-C), ~149.0 (Ar-C), ~129.0 (Ar-C), ~123.0 (Ar-CH), ~110.0 (Ar-CH), ~109.8 (Ar-CH), ~56.0 (OCH₃), ~55.9 (OCH₃), ~44.8 (-CH₂Cl), ~37.5 (-COCH₂-), ~32.0 (-CH₂-), ~22.5 (-CH₂-). |
| Mass Spec (HRMS-ESI) | Calculated for C₁₃H₁₈ClO₃⁺ [M+H]⁺: 257.0944; Found: ~257.09xx. |
| Appearance | Typically a white to off-white solid or a pale yellow oil.[10] |
Visualized Workflows and Mechanisms
To provide a clearer understanding of the process, the following diagrams illustrate the overall experimental workflow, a troubleshooting decision tree, and the reaction mechanism.
Caption: A stepwise workflow from preparation to final analysis.
Caption: A decision tree for diagnosing low reaction yields.
Caption: The three key steps of the reaction mechanism.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Dichloromethane is a suspected carcinogen. The quenching step generates HCl gas. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Materials:
-
Veratrole (1.0 eq.)
-
5-Chlorovaleryl chloride (1.05 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Charging: To the flask, add anhydrous DCM, followed by veratrole (1.0 eq.). Cool the solution to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C. The mixture will become a thick slurry.
-
Acyl Chloride Addition: Dissolve 5-chlorovaleryl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred slurry over 30-45 minutes, maintaining the internal temperature between 0-5 °C.[5]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Final Steps: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
Protocol 2: Preparation of 5-Chlorovaleryl Chloride
5-chlorovaleryl chloride can be prepared from 5-chlorovaleric acid.[11]
Materials:
-
5-Chlorovaleric acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq.)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), combine 5-chlorovaleric acid and thionyl chloride.
-
Reaction: Add a catalytic amount of DMF. The reaction will begin to evolve gas. Heat the mixture gently to 50-60 °C for 2-4 hours, or until gas evolution ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure. The remaining crude 5-chlorovaleryl chloride can then be purified by vacuum distillation.[12]
References
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents.
-
Patsnap. A kind of preparation method of 5-chloropentanoyl chloride. Available at: [Link]
- CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents.
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2009). Available at: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2019). Available at: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Available at: [Link]
-
ResearchGate. Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes. (2010). Available at: [Link]
-
ResearchGate. Catalytic Friedel–Crafts Acylation of Heteroaromatics. (2002). Available at: [Link]
- Google Patents. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
-
National Institutes of Health (NIH). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2020). Available at: [Link]
-
Rieke Metals. This compound. Available at: [Link]
- Google Patents. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
-
Organic Chemistry Portal. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. (2004). Available at: [Link]
-
PubChem. Cyclohexene, 1-chloro-5-(1-chloroethenyl)-. Available at: [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | #6153d | Rieke Metals Products & Services [riekemetals.com]
- 11. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 12. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
Removal of unreacted starting materials in 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane synthesis
An Application Scientist's Guide to Post-Reaction Work-up and Purification
The synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a valuable intermediate in pharmaceutical development, is commonly achieved via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleryl chloride. While the carbon-carbon bond formation is the core of the synthesis, achieving high purity of the final product hinges on a meticulously executed work-up and purification strategy. The removal of unreacted starting materials and catalyst residues is not merely a procedural step but a critical determinant of yield, purity, and the success of subsequent reactions.
This guide provides troubleshooting advice and detailed protocols designed for researchers and drug development professionals. It addresses common challenges encountered during the purification process, offering explanations grounded in chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of your product.
Q1: My reaction work-up resulted in a persistent emulsion during liquid-liquid extraction. What causes this and how can I resolve it?
A: Emulsions during the extraction of Friedel-Crafts reaction mixtures are common and are typically caused by finely divided aluminum salts (aluminum hydroxide) that precipitate during quenching, especially if the pH is not kept sufficiently acidic. These colloidal particles stabilize the interface between the organic and aqueous layers.
Troubleshooting Steps:
-
Ensure Sufficient Acidity: During the quench, use a combination of ice and hydrochloric acid. The acid helps to keep the aluminum salts, such as aluminum chloride and its hydrolysis products, soluble in the aqueous phase as chloro-aluminate complexes.[1]
-
Break the Emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire biphasic mixture through a pad of Celite® (diatomaceous earth) can break the emulsion by removing the particulate matter that is stabilizing it.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.
-
Q2: After the initial work-up, my TLC analysis shows multiple spots. How can I determine if these are unreacted starting materials?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and identifying components in your crude product.
Identification Protocol:
-
Prepare a Multi-Lane TLC Plate: Spot your crude product in one lane. In adjacent lanes, spot dilute solutions of your starting materials: veratrole and 5-chlorovaleryl chloride (or its hydrolyzed form, 5-chlorovaleric acid).
-
Co-Spotting: In a fourth lane, carefully apply a spot of your crude product, and then, directly on top of it, apply a spot of the veratrole standard. Do the same for the acid in another lane. This technique, known as co-spotting, helps to confirm the identity of spots. If a spot in your crude product is indeed veratrole, its intensity will increase in the co-spotted lane.
-
Eluent Selection: A typical eluent system for this analysis is a mixture of hexane and ethyl acetate. Veratrole, being less polar than the ketone product, will have a higher Rf value (travel further up the plate). 5-chlorovaleric acid is quite polar and may remain at the baseline unless a more polar solvent system is used.
-
Visualization: Visualize the plate under UV light (as the aromatic rings will be UV-active) and/or by staining with a suitable agent like potassium permanganate.
Q3: How do I effectively remove the aluminum chloride catalyst and the unreacted 5-chlorovaleryl chloride?
A: The removal of both the Lewis acid catalyst and the unreacted acyl chloride is accomplished in the same work-up steps: quenching and basic extraction.
The Chemistry of Removal:
-
Aluminum Chloride (AlCl₃): The ketone product forms a stable complex with AlCl₃, which sequesters the catalyst.[2] Quenching the reaction by carefully pouring it onto a mixture of ice and water hydrolyzes the AlCl₃ to aluminum hydroxide (Al(OH)₃) and breaks the product-catalyst complex.[3] The addition of a strong acid like HCl converts the Al(OH)₃ into water-soluble AlCl₃, which is then partitioned into the aqueous layer.[1]
-
5-Chlorovaleryl Chloride: Any unreacted 5-chlorovaleryl chloride is highly reactive towards water and will be rapidly hydrolyzed to 5-chlorovaleric acid during the aqueous quench. This carboxylic acid can then be removed from the organic layer by performing a basic wash.
Experimental Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This process is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Basic Wash: Combine the organic layers and wash them with a saturated solution of sodium bicarbonate (NaHCO₃). The 5-chlorovaleric acid will be deprotonated to form sodium 5-chlorovalerate, which is highly soluble in the aqueous phase and will be removed from your organic layer. Continue washing until CO₂ evolution ceases.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Q4: My crude product is a viscous oil that won't crystallize. I suspect unreacted veratrole is the main contaminant. What is the most reliable purification method?
A: The presence of excess veratrole is a common reason for the failure of the product to crystallize. While veratrole and the product are both relatively nonpolar, their polarity difference is sufficient for efficient separation using silica gel column chromatography.
Purification Strategy: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute the nonpolar veratrole first. Gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute your desired product, this compound. The optimal solvent ratio should be determined beforehand by TLC analysis.
-
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product, which should now have a much higher propensity to crystallize.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the critical safety precautions to take during the work-up of a Friedel-Crafts reaction?
The work-up of a Friedel-Crafts acylation must be approached with caution. The quenching of the aluminum chloride catalyst is extremely exothermic and can cause the solvent to boil violently if done too quickly.[3][4] Always add the reaction mixture to the ice/water mixture slowly, with efficient stirring, and in a fume hood. Additionally, the reaction of AlCl₃ with water, as well as the use of concentrated HCl, generates acidic fumes. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
FAQ 2: How can I confirm the purity of my final product and ensure all starting materials are removed?
Purity confirmation requires spectroscopic analysis.
-
¹H NMR Spectroscopy: This is the most powerful tool. In the spectrum of the pure product, you should not see the characteristic signals for veratrole (a singlet for the two methoxy groups and signals for the aromatic protons in a different pattern) or 5-chlorovaleric acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can detect very small amounts of volatile impurities like veratrole.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.
FAQ 3: My yield is consistently low. Could issues with the work-up and purification be the cause?
Absolutely. Low yields can often be traced back to the work-up. Common culprits include:
-
Incomplete Quenching: If the product-catalyst complex is not fully broken, the product will not be efficiently extracted into the organic layer.[2]
-
Product Loss During Washes: If the pH of the basic wash is too high, it could potentially lead to side reactions. Furthermore, aggressive extractions can lead to product loss in emulsions.
-
Improper Chromatography Technique: Using an eluent that is too polar can cause the product to elute too quickly with impurities. Conversely, a non-polar eluent may result in very slow elution and broad peaks, leading to poor separation and recovery.
Section 3: Data, Protocols, and Visualizations
Table 1: Physical Properties of Reactants and Product
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Veratrole | C₈H₁₀O₂ | 138.16 | 206-207 | 22-23 | Soluble in organic solvents, slightly soluble in water. |
| 5-Chlorovaleryl Chloride | C₅H₈Cl₂O | 155.02 | 75-76 (at 15 mmHg) | N/A | Reacts with water. Soluble in aprotic organic solvents. |
| This compound | C₁₃H₁₇ClO₃ | 256.73 | N/A | N/A | Soluble in most organic solvents. Insoluble in water. |
Experimental Protocols
Protocol 1: Standard Quenching and Liquid-Liquid Extraction
-
Prepare a 600 mL beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Place it in an ice bath on a magnetic stir plate and begin vigorous stirring.
-
In a well-ventilated fume hood, slowly and carefully add the completed reaction mixture dropwise via an addition funnel to the stirred ice/HCl slurry. Maintain a slow addition rate to control the exotherm.
-
Once the addition is complete, allow the mixture to stir for 15-20 minutes as the ice melts.
-
Transfer the mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with 3 x 75 mL portions of dichloromethane.
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layers with 2 x 100 mL of saturated aqueous sodium bicarbonate solution. Vent the funnel frequently to release the pressure from CO₂ evolution.
-
Wash the organic layer with 1 x 100 mL of deionized water, followed by 1 x 100 mL of saturated brine.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
Visualizations
Caption: Workflow for Post-Reaction Work-up and Purification.
Caption: Logic Diagram for Troubleshooting Purification Issues.
References
- Benchchem.
- Benchchem.
- Benchchem.
- YouTube.
- Chemistry Steps.
- University of Michigan.
- Benchchem.
- Master Organic Chemistry. EAS Reactions (3)
- PubMed. Development and Validation of a Specific and Sensitive GC-FID Method for the Determination of Impurities in 5-chlorovaleroyl Chloride.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Welcome to the technical support center for 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile α-chloroketone intermediate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a key building block in various synthetic pathways due to its reactive α-chloroketone moiety and the electron-rich dimethoxyphenyl group. However, these same features contribute to its potential instability under certain conditions. Understanding the interplay of these functional groups is crucial for its successful handling and application. This guide will address common stability-related questions, offering troubleshooting advice grounded in established chemical principles.
Frequently Asked Questions (FAQs) and Troubleshooting
Compound Integrity and Storage
Question 1: I've observed a decrease in the purity of my this compound sample over time, even when stored in the freezer. What could be the cause?
Answer: The degradation of α-chloroketones can occur even at low temperatures, albeit at a slower rate. Several factors could be contributing to the decrease in purity of your sample:
-
Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the α-chloroketone, substituting the chlorine atom with a hydroxyl group to form the corresponding α-hydroxyketone. This reaction can be catalyzed by acidic or basic impurities.
-
Dehydrochlorination: Elimination of hydrogen chloride (HCl) is a common decomposition pathway for alkyl chlorides, especially when exposed to bases or elevated temperatures. This would lead to the formation of an unsaturated ketone.
-
Photodecomposition: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light, particularly UV radiation.[1][2][3][4][5]
-
Radical Reactions: Trace metal impurities or exposure to air (oxygen) can initiate radical chain reactions, leading to a complex mixture of degradation products.
Troubleshooting Steps:
-
Re-evaluate your storage conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from moisture and light. Consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Solvent Purity: If the compound is stored in solution, ensure the solvent is anhydrous and free of acidic or basic impurities.
-
Purity Analysis: Use analytical techniques such as HPLC, GC-MS, and NMR to identify the degradation products. The presence of a compound with a molecular weight corresponding to the substitution of Cl with OH would suggest hydrolysis.
Question 2: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: To maximize the shelf-life of this compound, we recommend the following storage protocol:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and radical-mediated degradation. |
| Container | Amber glass vial with a tight-fitting cap | Protects from light-induced degradation and moisture ingress. |
| Form | Solid (if possible) | Storing as a solid minimizes interactions with residual solvent impurities. |
For solutions, use anhydrous, high-purity solvents and store under an inert atmosphere at low temperatures. It is advisable to prepare solutions fresh for each experiment whenever possible.
Reaction and Handling Issues
Question 3: During my reaction, I'm observing the formation of a significant amount of a byproduct with a lower retention time in my HPLC analysis. What could this be?
Answer: A common side reaction for α-chloroketones, especially in the presence of a base, is elimination of HCl to form an α,β-unsaturated ketone. This byproduct is less polar than the starting material and would therefore have a shorter retention time on a normal-phase HPLC column.
Proposed Decomposition Pathway: Dehydrochlorination
Caption: Base-catalyzed dehydrochlorination of an α-chloroketone.
Troubleshooting Steps:
-
Base Strength and Stoichiometry: If your reaction involves a base, consider using a milder base or a stoichiometric amount rather than an excess. The choice of base is critical; non-nucleophilic bases are preferred if the desired reaction is not substitution.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to minimize the formation of the byproduct by stopping the reaction once the starting material is consumed.
Question 4: I'm attempting a nucleophilic substitution reaction at the carbon bearing the chlorine, but I'm getting low yields and a complex mixture of products. Why might this be happening?
Answer: The α-carbon to the ketone is electrophilic, but the carbonyl group can also be a target for nucleophiles. Additionally, the dimethoxy-substituted phenyl ring can undergo electrophilic substitution if the reaction conditions are acidic.
Potential Competing Reactions
Caption: Competing reaction pathways for this compound.
Troubleshooting Steps:
-
Nucleophile Choice: Use a soft nucleophile to favor substitution at the α-carbon over addition to the hard carbonyl carbon.
-
Protecting Groups: If the nucleophile is also a strong base, consider protecting the carbonyl group as a ketal before carrying out the substitution.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like THF or DMF generally favor S_N2 reactions.
-
pH Control: Maintain a neutral or slightly basic pH to avoid acid-catalyzed side reactions on the aromatic ring.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 50:50 acetonitrile:water, progressing to 95:5 acetonitrile:water over 20 minutes.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient method.
-
Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the compound and the relative amounts of any impurities.
Protocol 2: Small-Scale Stability Study
This protocol can be used to evaluate the stability of the compound under different conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Deionized water
-
Amber and clear glass vials with screw caps
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent(s).
-
Aliquot the solutions into different vials under various conditions:
-
Light Exposure: Store one set of vials in the dark and another exposed to ambient light.
-
Temperature: Store vials at different temperatures (e.g., -20°C, 4°C, room temperature).
-
Atmosphere: Prepare some vials under an inert atmosphere and others in air.
-
Moisture: Add a small amount of water (e.g., 1% v/v) to one set of vials.
-
-
Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours) to monitor for degradation.
-
Plot the percentage of the parent compound remaining over time for each condition to determine the factors that most significantly impact its stability.
References
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
-
Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48–55. [Link]
-
Kochi, J. K. (1978). Photochemical reactions of aromatic aldehydes and ketones. CORE. [Link]
-
Li, W., et al. (2013). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Chemical Communications, 49(78), 8839-8841. [Link]
-
Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1638–1649. [Link]
-
Griesbeck, A. G., & Abe, M. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. National Institutes of Health. [Link]
-
Cohen, S. G., & Guttenplan, J. B. (1968). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 15, 1925-1929. [Link]
-
Charette, A. B., & Grenon, M. (2001). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of Organic Chemistry, 66(17), 5893–5896. [Link]
-
Chertkov, V. A., et al. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology, 15(6), 527-536. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Welcome to the technical support guide for the synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on scaling this important synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize for yield and purity.
The synthesis of this compound is achieved via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis.[1][2] This reaction involves the electrophilic aromatic substitution of 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ required for this reaction? Shouldn't it be catalytic?
A1: Unlike Friedel-Crafts alkylations, the acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the AlCl₃.[1] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. The complex is only broken during the aqueous workup step, which liberates the final ketone product.[1][3]
Q2: Why must the reaction be conducted under strictly anhydrous conditions?
A2: Aluminum chloride is extremely water-sensitive and reacts violently with moisture to form hydrochloric acid and aluminum hydroxides.[4] This not only consumes the catalyst, rendering it inactive for the desired reaction, but the generated heat can also lead to uncontrolled side reactions and a decrease in yield and purity. All glassware must be oven-dried, and anhydrous solvents should be used.[4][5]
Q3: What is the expected regioselectivity of the acylation on veratrole?
A3: Veratrole has two electron-donating methoxy groups. These are activating, ortho-, para-directing groups. The acylation will occur predominantly at the position para to one of the methoxy groups (C-4 position), which is also ortho to the other. This position is the most sterically accessible and electronically enriched site for electrophilic attack.
Q4: Can I use a different Lewis acid instead of AlCl₃?
A4: Yes, other Lewis acids like FeCl₃, TiCl₄, or solid acid catalysts can be used.[6][7][8] However, AlCl₃ is the most common and often most effective for this type of acylation due to its high activity.[7][9] Milder catalysts may require higher temperatures or longer reaction times and may result in lower yields.[6] The choice of catalyst can be a key parameter for optimization, especially when dealing with sensitive functional groups.
In-Depth Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive Catalyst | AlCl₃ was exposed to atmospheric moisture, leading to hydrolysis and inactivation. | Purchase fresh, anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glovebox or under a stream of inert gas). Ensure all glassware is rigorously oven- or flame-dried.[4] |
| Insufficient Catalyst | Less than one molar equivalent of AlCl₃ was used. The catalyst forms a 1:1 complex with the ketone product, so a stoichiometric amount is necessary to drive the reaction to completion.[1] | Use 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (5-chlorovaleryl chloride) to ensure all starting material can react.[10] |
| Reaction Temperature Too Low | While initial cooling is necessary to control the exotherm, maintaining the reaction at a very low temperature for the entire duration may prevent it from reaching completion. | After the initial exothermic addition at 0-5 °C, allow the reaction to warm to room temperature and stir for an additional 1-3 hours to ensure completion.[10] Monitor the reaction by TLC or GC. |
| Inefficient Quenching/Workup | The AlCl₃-ketone complex was not fully hydrolyzed, trapping the product. | Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl.[4] The acid helps to break down the aluminum salts and keep them dissolved in the aqueous phase. Stir until all solids dissolve. |
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reaction Overheating | The initial addition of reagents was too fast, causing the exothermic reaction to run away. High temperatures can lead to polymerization and other side reactions.[3] | Add the acyl chloride and veratrole solutions dropwise while maintaining the internal temperature below 10 °C using an efficient ice bath.[10] For larger scales, consider using a jacketed reactor with a chiller. |
| Impure Starting Materials | Impurities in the veratrole or 5-chlorovaleryl chloride can lead to side reactions and charring under the strong Lewis acidic conditions. | Use high-purity starting materials. If necessary, distill the veratrole and 5-chlorovaleryl chloride before use. |
| Concentrated Reagents | Adding neat reagents can cause localized overheating and decomposition. | Dilute both the acyl chloride and the veratrole in the reaction solvent (e.g., dichloromethane) before adding them to the AlCl₃ suspension.[4] |
Problem 3: Product is an Oil and Difficult to Purify
| Potential Cause | Scientific Explanation | Recommended Solution |
| Residual Solvent | Trace amounts of the reaction solvent (e.g., dichloromethane) or extraction solvent remain. | After drying the combined organic layers, remove the solvent using a rotary evaporator. For complete removal, place the flask under high vacuum for several hours. |
| Presence of Impurities | Unreacted starting materials or side products can prevent crystallization and make the product appear as an oil. | Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective for separating the less polar veratrole from the more polar ketone product. |
| Product's Intrinsic Property | The target compound, this compound, may be a low-melting solid or an oil at room temperature. | If the purified product is an oil but characterization data (NMR, IR, MS) confirms its identity and high purity, it can be used as is for the next step. |
Visualizing the Process
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich veratrole ring.
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Workflow
A logical flow from setup to final analysis is critical for reproducibility and success, especially when scaling up.
Caption: Scalable Experimental Workflow Diagram.
Scalable Experimental Protocol (10g Scale)
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Notes |
| Veratrole | 138.16 | 10.0 g | 0.0724 | 1.0 | Limiting Reagent |
| 5-Chlorovaleryl Chloride | 155.01 | 12.4 g (9.9 mL) | 0.080 | 1.1 | Use high-purity |
| Aluminum Chloride (AlCl₃) | 133.34 | 12.1 g | 0.0905 | 1.25 | Anhydrous, fine powder |
| Dichloromethane (DCM) | - | ~250 mL | - | - | Anhydrous |
| Conc. Hydrochloric Acid (HCl) | - | ~50 mL | - | - | For quench |
| Saturated NaHCO₃ solution | - | ~100 mL | - | - | For washing |
| Brine | - | ~100 mL | - | - | For washing |
Procedure:
-
Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (100 mL) followed by aluminum chloride (12.1 g) in one portion. Begin stirring to form a suspension and cool the flask to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of 5-chlorovaleryl chloride (12.4 g) in anhydrous DCM (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[10]
-
Veratrole Addition: After the acyl chloride addition is complete, prepare a solution of veratrole (10.0 g) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature at 0-5 °C. The mixture will typically darken in color.[3]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up (Quench): Prepare a beaker containing crushed ice (approx. 200 g) and concentrated HCl (50 mL). While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. This process is highly exothermic.[10]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (50 mL each time).
-
Washing: Combine all organic layers. Wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, watch for gas evolution), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
-
Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskoer.ca. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]
-
Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. ResearchGate. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]
-
Friedel-Crafts Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemijournal.com [chemijournal.com]
- 9. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing byproduct formation in acylation reactions of dimethoxybenzene
Welcome to the Technical Support Center for an in-depth guide on preventing byproduct formation in the acylation of dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Introduction
Friedel-Crafts acylation of dimethoxybenzene is a cornerstone reaction for the synthesis of valuable intermediates in the pharmaceutical and fine chemical industries. However, the high reactivity of the dimethoxybenzene ring, a consequence of the electron-donating methoxy groups, can lead to a variety of byproducts. This guide provides a comprehensive overview of common challenges, their mechanistic basis, and field-proven strategies to achieve high yields of the desired mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the acylation of dimethoxybenzene?
The primary byproducts encountered are:
-
Di-acylated products: Due to the activating nature of the methoxy groups, the mono-acylated product can sometimes undergo a second acylation.
-
Products of methoxy group cleavage: Harsh Lewis acids, particularly at elevated temperatures, can cleave one or both methoxy groups, leading to phenolic byproducts which can further react to yield complex mixtures.[1]
-
Isomeric products: Depending on the substitution pattern of the starting dimethoxybenzene (1,2-, 1,3-, or 1,4-), a mixture of regioisomers can be formed.
Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?
The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is necessary to drive the reaction to completion.[2][4]
Troubleshooting Guide
Issue 1: Formation of Di-acylated Byproducts
Symptoms:
-
TLC or GC-MS analysis shows a significant peak corresponding to the di-acylated product.
-
The isolated yield of the mono-acylated product is lower than expected, even with full conversion of the starting material.
Root Causes & Solutions:
The acyl group is generally considered deactivating, which should prevent further acylation.[4][5] However, with highly activated substrates like dimethoxybenzene, di-acylation can still be a competitive process.
Mitigation Strategies:
-
Control of Stoichiometry:
-
Rationale: Using an excess of the acylating agent or Lewis acid can promote di-acylation. Precise control over the stoichiometry is crucial.
-
Protocol: Use a 1:1 to 1:1.1 molar ratio of dimethoxybenzene to the acylating agent. The Lewis acid should be used in a slight excess (1.1-1.2 equivalents) relative to the acylating agent.
-
-
Reverse Addition:
-
Rationale: Adding the dimethoxybenzene solution slowly to the pre-formed complex of the acylating agent and Lewis acid can help maintain a low concentration of the highly reactive aromatic substrate, thus disfavoring di-acylation.
-
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend the Lewis acid (e.g., AlCl₃, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, nitrobenzene) at 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) to the suspension and stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Prepare a solution of dimethoxybenzene (1.0 eq.) in the same anhydrous solvent.
-
Add the dimethoxybenzene solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
-
Lower Reaction Temperature:
-
Rationale: Higher temperatures can provide the necessary activation energy for the less favorable di-acylation to occur.
-
Recommendation: Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow for a longer reaction time.
-
Issue 2: Cleavage of Methoxy Groups
Symptoms:
-
Formation of dark-colored reaction mixtures or tars.
-
Complex product mixture observed in TLC/GC-MS, often with phenolic impurities.
-
Lower than expected yield of the desired methoxy-substituted ketone.
Root Causes & Solutions:
Strong Lewis acids like AlCl₃ can coordinate to the oxygen atoms of the methoxy groups, making them susceptible to nucleophilic attack and cleavage, especially at elevated temperatures.[1]
Mitigation Strategies:
-
Choice of a Milder Lewis Acid:
-
Use of Alternative Acylating Systems:
-
Rationale: Avoiding harsh acyl chlorides and strong Lewis acids altogether can prevent methoxy group cleavage.
-
Alternative 1: Acid Anhydrides with Solid Acid Catalysts: Zeolites (like H-BEA, H-Y) and other solid acids can catalyze the acylation of activated arenes with acid anhydrides under heterogeneous conditions, often with high selectivity and easier work-up.[8][9][10][11][12]
-
Alternative 2: Carboxylic Acids with Polyphosphoric Acid (PPA): PPA can serve as both the catalyst and solvent, and is known to effect Friedel-Crafts acylations without causing aryl-alkyl ether cleavage, particularly at lower temperatures.
-
Table 1: Comparison of Lewis Acids for Acylation of Activated Arenes
| Lewis Acid | Relative Strength | Propensity for Methoxy Cleavage | Typical Conditions |
| AlCl₃ | Strong | High | Stoichiometric, 0 °C to RT |
| FeCl₃ | Moderate | Moderate | Catalytic to stoichiometric, RT to 80 °C[6] |
| ZnCl₂ | Mild | Low | Catalytic, often requires higher temperatures |
| Bi(OTf)₃ | Mild | Low | Catalytic, mild conditions |
Issue 3: Poor Regioselectivity
Symptoms:
-
Formation of a mixture of isomeric products (e.g., acylation at different positions on the aromatic ring).
Root Causes & Solutions:
The directing effect of the two methoxy groups determines the position of acylation. Steric hindrance also plays a crucial role.
Regioselectivity in Dimethoxybenzene Isomers:
-
1,4-Dimethoxybenzene: Acylation occurs at the position ortho to both methoxy groups (position 2). The two methoxy groups strongly activate this position, and the symmetry of the molecule leads to a single primary product.
-
1,3-Dimethoxybenzene: The most activated position is C4 (ortho to one methoxy group and para to the other). Acylation at C2 is sterically hindered.
-
1,2-Dimethoxybenzene (Veratrole): Acylation typically occurs at the position para to one of the methoxy groups (position 4), which is less sterically hindered than the ortho positions.
Strategies to Improve Regioselectivity:
-
Choice of Catalyst: The size of the catalyst-acylating agent complex can influence the regioselectivity. Bulky complexes may favor acylation at the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer distribution.
-
Temperature Control: In some cases, lower temperatures can enhance selectivity by favoring the kinetically controlled product.
Visualization of Key Processes
Caption: Troubleshooting workflow for acylation of dimethoxybenzene.
Caption: Mechanism of methoxy group cleavage by a strong Lewis acid.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Yadav, G. D., & Pimparkar, K. P. (2008). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
- Lerch, S., et al. (2021). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances, 11(34), 20875-20882.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2019). Stoichiometric Catalyst in Friedel Crafts Acylation. Retrieved from [Link]
- Werth, J. (2017). Zeolite Catalyzed Friedel-Crafts Acylations.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Adogla, E. A., et al. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 53(8), 964-966.
-
YouTube. (2020). Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
- International Journal of Science and Research (IJSR). (2016).
-
Sci-Hub. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
- Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Concordia College.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (2017). Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- ResearchGate. (1969). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.
- CCSF. (2009).
- BenchChem. (n.d.).
- Theochem @ Mercer University. (n.d.).
- Semantic Scholar. (2020). Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
- International Journal of Advanced Chemistry Research. (2021).
- YouTube. (2021).
- ResearchGate. (2012).
- PubMed. (2008).
- Beilstein Journal of Organic Chemistry. (2015). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- ResearchGate. (n.d.).
-
Wikipedia. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]
- ResearchGate. (n.d.).
-
PubChem. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1,2-dimethoxy-. Retrieved from [Link]
- Sci-Hub. (n.d.). Reactivity of 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene (part 2).
Sources
- 1. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 11. Zeolite Catalyzed Friedel-Crafts Reactions: A Review | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane for Pharmaceutical Research and Development
In the landscape of pharmaceutical research and drug development, the synthesis of key intermediates with high purity and efficiency is paramount. 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a substituted aromatic ketone, represents a valuable building block for the synthesis of various pharmacologically active molecules. This guide provides an in-depth comparative analysis of two primary synthetic routes for this compound: the classical Friedel-Crafts acylation and a Grignard reagent-based approach. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the methodologies, mechanistic insights, and a comparative assessment to aid in the selection of the most suitable synthesis strategy.
Introduction to this compound
This compound (CAS No: 33245-77-1) is a bifunctional molecule featuring a chlorinated alkyl chain and a dimethoxy-substituted phenyl ketone. This unique combination of functional groups makes it a versatile precursor for introducing the 3,4-dimethoxyphenyl moiety and a five-carbon linker into more complex molecular architectures. The dimethoxyphenyl group is a common feature in many natural products and synthetic drugs, often contributing to receptor binding and metabolic stability. The terminal chloro group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of diverse chemical libraries for drug discovery.
This guide will dissect two distinct synthetic pathways to this important intermediate, providing detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses.
Route 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this route entails the reaction of 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride.
Reaction Mechanism and Scientific Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 5-chlorovaleryl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). The electron-rich 1,2-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion. The two methoxy groups are ortho-, para-directing and activating, leading to substitution primarily at the position para to one of the methoxy groups, which is also meta to the other, to afford the desired product. A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone, deactivating it towards further acylation.
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Experimental Protocol
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
5-Chlorovaleryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
5% Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 - 1.3 equivalents).
-
Suspend the AlCl₃ in anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Dissolve 5-chlorovaleryl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 5-chlorovaleryl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Route 2: Grignard Reagent Addition to a Nitrile
An alternative approach to the synthesis of this compound involves the use of a Grignard reagent. This organometallic reaction is a powerful tool for carbon-carbon bond formation. In this route, a suitable Grignard reagent is reacted with 3,4-dimethoxybenzonitrile, followed by acidic hydrolysis to yield the target ketone.
Reaction Mechanism and Scientific Rationale
This synthesis begins with the preparation of a Grignard reagent from a dihaloalkane, such as 1-bromo-4-chlorobutane, by reaction with magnesium metal. The more reactive carbon-bromine bond will preferentially form the organomagnesium halide. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 3,4-dimethoxybenzonitrile. This forms a stable intermediate imine magnesium salt. A key advantage of using a nitrile is that the intermediate does not react further with the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts. Subsequent acidic hydrolysis of the imine salt furnishes the desired ketone.
A Comparative Spectroscopic Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane and its Analogs
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for structural elucidation and purity assessment. This guide offers an in-depth comparative analysis of the spectroscopic properties of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a halogenated aromatic ketone, and two of its structural analogs: 1-Bromo-5-(3,4-dimethoxyphenyl)-5-oxopentane and 1-Chloro-5-(4-methoxyphenyl)-5-oxopentane.
By systematically examining the influence of the halogen substituent and the aromatic methoxy group placement on the spectral output, this guide aims to provide researchers, scientists, and drug development professionals with a practical framework for identifying and differentiating these and similar molecules. The causality behind experimental choices and the interpretation of spectral data are explained to provide a deeper understanding of structure-spectra correlations.
Compared Molecules at a Glance
To visualize the structural differences among the compounds discussed in this guide, their chemical structures are presented below.
Figure 1: Chemical structures of the compared compounds.
Comparative Spectroscopic Analysis
A thorough analysis of the NMR, IR, and Mass Spectra reveals key differences and similarities among the three compounds, arising from their distinct structural features. While experimental data for these specific compounds is not widely available in public databases, the following sections present predicted data generated from validated computational models, alongside interpretations grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus.
¹H NMR Spectral Data Comparison
The predicted ¹H NMR chemical shifts for the three compounds are summarized in Table 1. The protons are numbered for assignment as depicted in the structural diagram below.
Figure 2: General proton numbering scheme for the analyzed compounds.
Table 1: Predicted ¹H NMR Data (δ, ppm) in CDCl₃
| Proton(s) | This compound | 1-Bromo-5-(3,4-dimethoxyphenyl)-5-oxopentane | 1-Chloro-5-(4-methoxyphenyl)-5-oxopentane | Key Differentiating Feature |
| H-2', H-6' (Aromatic) | ~7.55 (d), ~7.53 (s) | ~7.55 (d), ~7.53 (s) | ~7.95 (d) | Aromatic substitution pattern |
| H-5' (Aromatic) | ~6.90 (d) | ~6.90 (d) | ~6.95 (d) | Aromatic substitution pattern |
| -OCH₃ (Aromatic) | ~3.94 (s), ~3.92 (s) | ~3.94 (s), ~3.92 (s) | ~3.88 (s) | Number and position of methoxy groups |
| H-4 (CH₂) | ~3.00 (t) | ~3.00 (t) | ~2.98 (t) | Minimal change |
| H-2 (CH₂) | ~3.58 (t) | ~3.45 (t) | ~3.57 (t) | Downfield shift with Cl vs. Br |
| H-3 (CH₂) | ~2.05 (m) | ~2.10 (m) | ~2.03 (m) | Minimal change |
| H-1 (CH₂) | ~1.90 (m) | ~1.95 (m) | ~1.88 (m) | Minimal change |
Note: Predicted values are based on computational models and may vary slightly from experimental values.
Expert Interpretation of ¹H NMR Data:
The most significant differences in the ¹H NMR spectra arise from the aromatic region and the methylene group attached to the halogen.
-
Aromatic Region (δ 6.8-8.0 ppm): The substitution pattern on the aromatic ring dictates the splitting patterns and chemical shifts of the aromatic protons. For the 3,4-dimethoxy substituted compounds, a characteristic set of signals corresponding to an ABC spin system is expected. In contrast, the 4-methoxy substituted analog will exhibit a simpler AA'BB' system, appearing as two doublets.
-
Halogen-Attached Methylene (H-2, δ 3.4-3.6 ppm): The chemical shift of the methylene protons directly bonded to the halogen is sensitive to the electronegativity of the halogen. Chlorine, being more electronegative than bromine, will cause a greater deshielding effect, resulting in a downfield shift of the H-2 protons in the chloro-analogs compared to the bromo-analog.
¹³C NMR Spectral Data Comparison
The predicted ¹³C NMR chemical shifts provide complementary information, particularly about the carbon backbone and the influence of the substituents.
Table 2: Predicted ¹³C NMR Data (δ, ppm) in CDCl₃
| Carbon | This compound | 1-Bromo-5-(3,4-dimethoxyphenyl)-5-oxopentane | 1-Chloro-5-(4-methoxyphenyl)-5-oxopentane | Key Differentiating Feature |
| C=O | ~198.5 | ~198.6 | ~198.2 | Minimal change |
| C-1' (Aromatic) | ~129.5 | ~129.5 | ~130.0 | Aromatic substitution pattern |
| C-2' (Aromatic) | ~110.0 | ~110.0 | ~128.5 | Aromatic substitution pattern |
| C-3' (Aromatic) | ~149.0 | ~149.0 | ~113.8 | Aromatic substitution pattern |
| C-4' (Aromatic) | ~153.5 | ~153.5 | ~163.5 | Aromatic substitution pattern |
| C-5' (Aromatic) | ~110.5 | ~110.5 | ~113.8 | Aromatic substitution pattern |
| C-6' (Aromatic) | ~123.0 | ~123.0 | ~128.5 | Aromatic substitution pattern |
| -OCH₃ | ~56.0, ~55.9 | ~56.0, ~55.9 | ~55.5 | Number of methoxy groups |
| C-4 | ~37.5 | ~37.6 | ~37.3 | Minimal change |
| C-2 | ~44.5 | ~33.5 | ~44.6 | Significant shift due to halogen |
| C-3 | ~28.0 | ~28.5 | ~27.8 | Minimal change |
| C-1 | ~22.5 | ~24.0 | ~22.3 | Minimal change |
Note: Predicted values are based on computational models and may vary slightly from experimental values.
Expert Interpretation of ¹³C NMR Data:
The ¹³C NMR spectra clearly distinguish the analogs based on the chemical shifts of the carbon attached to the halogen and the aromatic carbons.
-
Halogen-Attached Carbon (C-2): The C-2 carbon exhibits a significant upfield shift in the bromo-analog (~33.5 ppm) compared to the chloro-analogs (~44.5 ppm). This is due to the "heavy atom effect" of bromine, which is a well-documented phenomenon in ¹³C NMR.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly dependent on the positions of the electron-donating methoxy groups. The distinct patterns of signals for the 3,4-dimethoxy and 4-methoxy substituted rings provide a clear diagnostic tool for their differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational frequencies are summarized in Table 3.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 1-Bromo-5-(3,4-dimethoxyphenyl)-5-oxopentane | 1-Chloro-5-(4-methoxyphenyl)-5-oxopentane | Key Differentiating Feature |
| C=O Stretch (Ketone) | ~1680 | ~1680 | ~1685 | Minimal change |
| C-O Stretch (Aromatic Ether) | ~1270, ~1025 | ~1270, ~1025 | ~1260, ~1030 | Subtle shifts due to substitution |
| C-H Stretch (Aromatic) | ~3050-3100 | ~3050-3100 | ~3050-3100 | Generally similar |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | ~2850-2960 | Generally similar |
| C-Cl Stretch | ~650-750 | - | ~650-750 | Presence/absence of C-Cl bond |
| C-Br Stretch | - | ~550-650 | - | Presence/absence of C-Br bond |
Expert Interpretation of IR Data:
The most definitive feature in the IR spectra for differentiating these analogs is the carbon-halogen stretching vibration.
-
Carbonyl Stretch: All three compounds will exhibit a strong absorption band for the C=O stretch of the aromatic ketone, typically in the range of 1680-1690 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a non-conjugated ketone.
-
Carbon-Halogen Stretch: The C-Cl stretch appears at a higher frequency (~650-750 cm⁻¹) than the C-Br stretch (~550-650 cm⁻¹). This difference is a direct consequence of the stronger bond and lower mass of chlorine compared to bromine. The presence and position of this band can be used to confidently identify the halogen present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment | This compound | 1-Bromo-5-(3,4-dimethoxyphenyl)-5-oxopentane | 1-Chloro-5-(4-methoxyphenyl)-5-oxopentane | Key Differentiating Feature |
| [M]⁺ | 256/258 (3:1) | 300/302 (1:1) | 226/228 (3:1) | Molecular weight and isotopic pattern |
| [M-Cl/Br]⁺ | 221 | 221 | 191 | Loss of halogen |
| [C₉H₉O₃]⁺ (veratroyl) | 165 | 165 | - | Fragmentation of the aromatic ketone |
| [C₈H₇O₂]⁺ (anisoyl) | - | - | 135 | Fragmentation of the aromatic ketone |
Expert Interpretation of MS Data:
The mass spectra of these compounds are highly informative due to the isotopic signatures of chlorine and bromine.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will clearly differentiate the three compounds based on their different molecular weights. Furthermore, the presence of chlorine will result in an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Bromine, with its nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes, will produce [M]⁺ and [M+2]⁺ peaks of almost equal intensity.
-
Fragmentation Pattern: A common fragmentation pathway for these molecules is the alpha-cleavage of the carbonyl group, leading to the formation of a stable acylium ion. For the 3,4-dimethoxy substituted compounds, this will result in a prominent peak at m/z 165 (the veratroyl cation). For the 4-methoxy substituted analog, the corresponding anisoyl cation will be observed at m/z 135. The loss of the halogen atom from the molecular ion is another expected fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections provide standardized protocols for NMR, IR, and MS analysis of the title compounds.
NMR Spectroscopy Protocol
Figure 3: Workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically used with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
Figure 4: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
-
Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar stationary phase like DB-5ms) and a temperature program to achieve separation.
-
Employ Electron Impact (EI) ionization at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
-
Conclusion
The spectroscopic comparison of this compound and its selected analogs demonstrates the power of NMR, IR, and MS in discerning subtle structural variations. The choice of the halogen atom and the substitution pattern on the aromatic ring produce distinct and predictable signatures in each spectroscopic technique. This guide provides a foundational understanding of these structure-spectra relationships and offers practical protocols for the characterization of these and similar compounds, thereby aiding in the rigorous and efficient progression of chemical research and drug development endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]
-
NIST Chemistry WebBook. [Link]
Validated analytical method for 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Starting Data Collection
I've started gathering data on validated analytical methods for 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. I'm focusing on HPLC, GC, and spectroscopic methods, plus comparative studies and validation data, checking reputable scientific sources.
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Initiating Literature Review
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Formulating Hypothetical Methods
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A Comparative Guide to the Purity Assessment of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of various analytical techniques for assessing the purity of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a key building block in the synthesis of various pharmaceutical agents. We will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC), supported by illustrative experimental data and protocols.
Introduction: The Significance of Purity for this compound
This compound is commonly synthesized via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleroyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride.[1] The very nature of this synthesis route introduces a spectrum of potential impurities that can significantly impact the yield, purity, and safety profile of subsequent products.
Potential Impurities Include:
-
Unreacted Starting Materials: Veratrole and 5-chlorovaleroyl chloride.
-
Regioisomers: Acylation at other positions on the veratrole ring.
-
Byproducts: From side reactions such as polyacylation or decomposition.[2]
-
Residual Solvents: From the reaction and purification process.
Given these potential contaminants, a multi-faceted analytical approach is crucial for a comprehensive purity assessment. This guide will explore the strengths and limitations of four key analytical techniques in detecting and quantifying these impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile organic compounds.[3] Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
Start at 60% A, 40% B
-
Linearly increase to 100% B over 15 minutes
-
Hold at 100% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL
Illustrative Data & Interpretation
An HPLC chromatogram of a synthesized batch of this compound might appear as follows:
| Retention Time (min) | Peak Identity | Area % |
| 3.5 | Veratrole | 0.5 |
| 8.2 | Regioisomer | 1.2 |
| 10.5 | This compound | 98.0 |
| 12.1 | Unknown Impurity | 0.3 |
This data indicates a purity of 98.0%, with the main impurities being unreacted veratrole and a regioisomer. The high sensitivity of UV detection at 280 nm is well-suited for the aromatic nature of the analyte and key impurities.[4]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] It is particularly useful for detecting residual solvents and volatile starting materials that may not be well-resolved by HPLC.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
Injector Temperature: 250°C Transfer Line Temperature: 280°C MS Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: 40-400 amu
Illustrative Data & Interpretation
A GC-MS analysis could reveal the following:
| Retention Time (min) | Compound Identity (from MS library) | Area % |
| 4.1 | Dichloromethane (Residual Solvent) | 0.1 |
| 6.8 | Veratrole | 0.5 |
| 12.3 | This compound | 99.3 |
| 13.5 | Dimer Byproduct | 0.1 |
The mass spectrometer provides definitive identification of the impurities, a key advantage over HPLC with UV detection.[1]
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds and can also be used for quantitative purity assessment (qNMR).[7] ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR details the carbon framework.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃)
-
Add a known amount of an internal standard (e.g., maleic acid) for qNMR.
Acquisition Parameters:
-
¹H NMR: 16 scans, 1-second relaxation delay
-
¹³C NMR: 1024 scans, 2-second relaxation delay
Illustrative Data & Interpretation
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55-7.65 (m, 2H): Aromatic protons on the dimethoxyphenyl ring.
-
δ 6.90 (d, 1H): Aromatic proton on the dimethoxyphenyl ring.
-
δ 3.95 (s, 6H): Two methoxy groups.
-
δ 3.60 (t, 2H): -CH₂-Cl.
-
δ 3.00 (t, 2H): -CO-CH₂-.
-
δ 1.90-2.10 (m, 4H): Two methylene groups in the pentane chain.
¹³C NMR (100 MHz, CDCl₃):
-
δ 198.5: Carbonyl carbon.
-
δ 153.0, 149.0, 129.5, 123.0, 110.0, 109.5: Aromatic carbons.
-
δ 56.0: Methoxy carbons.
-
δ 44.5: -CH₂-Cl.
-
δ 37.5, 27.0, 20.5: Methylene carbons in the pentane chain.
The presence of small, unintegrated peaks would indicate impurities. For qNMR, the integral of a known proton signal from the analyte is compared to the integral of a known proton signal from the internal standard to calculate the absolute purity.
Workflow for NMR Purity Assessment
Caption: Workflow for NMR purity analysis.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, the melting endotherm is sharp. Impurities broaden this melting range and lower the melting point, a phenomenon that can be quantified using the van't Hoff equation to determine purity.[8][9]
Experimental Protocol: DSC Analysis
Instrumentation:
-
Differential Scanning Calorimeter
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum pan.
-
Crimp the pan with a lid.
Analytical Conditions:
-
Heating Rate: 1 °C/min
-
Temperature Range: 25°C to 100°C (or above the melting point)
-
Purge Gas: Nitrogen at 50 mL/min
Illustrative Data & Interpretation
A DSC thermogram would show a melting endotherm. The software can then use the shape of this peak to calculate the purity based on the van't Hoff equation.
| Parameter | Value |
| Onset of Melting | 65.2°C |
| Peak Melting Temperature | 67.8°C |
| Purity (mol %) | 99.5% |
DSC is an excellent technique for determining the overall purity of crystalline solids, but it does not identify the impurities.[10] It is also not suitable for amorphous or thermally unstable compounds.[9]
Workflow for DSC Purity Assessment
Caption: Workflow for DSC purity analysis.
Comparative Analysis of Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC | Chromatographic separation based on polarity | High resolution, sensitive, quantitative, suitable for non-volatile compounds[3] | Does not definitively identify unknown impurities without MS detector | Routine purity checks and quantification of known impurities |
| GC-MS | Chromatographic separation based on volatility, followed by mass analysis | High sensitivity, definitive identification of volatile impurities[5][6] | Requires thermally stable and volatile analytes | Detecting residual solvents and volatile starting materials |
| NMR | Nuclear spin resonance in a magnetic field | Provides structural confirmation, can be quantitative (qNMR), non-destructive[7] | Lower sensitivity than chromatographic methods, can be complex to interpret | Absolute purity determination and structural verification |
| DSC | Measurement of heat flow during thermal transitions | Rapid, requires small sample amount, provides overall purity of crystalline solids[8][9] | Does not identify impurities, not suitable for amorphous or unstable compounds[9] | Orthogonal check of purity for crystalline materials |
Conclusion
The purity assessment of this compound requires a thoughtful and multi-technique approach. While HPLC serves as the primary tool for routine purity analysis due to its high resolving power for the main compound and its non-volatile impurities, it should be complemented by other techniques for a complete purity profile. GC-MS is essential for the detection and identification of residual solvents and volatile starting materials. NMR spectroscopy provides invaluable structural confirmation and can be used for absolute purity determination through qNMR. Finally, DSC offers a rapid and orthogonal method to assess the overall purity of the final crystalline product. By integrating the data from these diverse analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and reproducible scientific outcomes.
References
-
MDPI. "A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring." Available at: [Link]
-
Thermal Support. "Purity Measurements of Pharmaceuticals and Organics by DSC." Available at: [Link]
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ACS Publications. "Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory." Journal of Chemical Education. Available at: [Link]
-
Chemistry LibreTexts. "13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy." Available at: [Link]
-
ResearchGate. "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards." Available at: [Link]
-
AKJournals. "Place of DSC purity analysis in pharmaceutical development." Journal of Thermal Analysis and Calorimetry. Available at: [Link]
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BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction." Available at: [Link]
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The Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra." Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. "Modern Analytical Technique for Characterization Organic Compounds." Preprints.org. Available at: [Link]
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International Journal of Chemical Studies. "Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts." Available at: [Link]
-
Wikipedia. "Friedel–Crafts reaction." Available at: [Link]
-
UNT Digital Library. "GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After..." Available at: [Link]
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The Royal Society of Chemistry. "1H NMR and 13C NMR spectra of the catalytic synthesized compounds." Available at: [Link]
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NETZSCH Analyzing & Testing. "Investigating the Purity of Substances by Means of DSC." Available at: [Link]
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AZoLifeSciences. "NMR Spectroscopy in Structural Analysis of Organic Compounds." Available at: [Link]
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ResearchGate. "How to determine the purity of newly synthesized organic compound?" Available at: [Link]
-
SIELC Technologies. "HPLC Method for Phenol - Acetone Production and Impurities." Available at: [Link]
-
PubMed. "[Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]." Available at: [Link]
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A Comparative Guide to the Cyclization Reactivity of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Abstract
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane is a key bifunctional intermediate, uniquely primed for intramolecular cyclization to form substituted tetralone frameworks. These tetralone scaffolds are prevalent in medicinal chemistry and natural product synthesis. This guide provides an in-depth, objective comparison of the reactivity of this substrate under various catalytic conditions, offering researchers and drug development professionals a data-driven framework for procedural selection. We benchmark the performance of three distinct catalytic systems—a strong Lewis acid (Aluminum Chloride, AlCl₃), a milder Lewis acid (Ferric Chloride, FeCl₃), and a Brønsted acid (Polyphosphoric Acid, PPA)—for promoting the intramolecular Friedel-Crafts acylation. Performance is evaluated based on reaction kinetics, product yield, and purity, supported by detailed experimental protocols and mechanistic insights.
Mechanistic Overview: The Intramolecular Friedel-Crafts Acylation
The core reactivity of this compound hinges on its capacity to undergo an intramolecular Friedel-Crafts acylation.[1] This class of reaction is a powerful method for forming fused ring systems.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, wherein the terminal alkyl chloride is activated by a catalyst to generate an electrophilic species that is subsequently attacked by the electron-rich dimethoxyphenyl ring.
The general mechanism involves three key steps:
-
Activation of the Electrophile: A Lewis or Brønsted acid catalyst interacts with the terminal chlorine atom, promoting the formation of a full or partial carbocation on the terminal carbon of the pentanoyl chain. Stronger Lewis acids like AlCl₃ are highly effective at generating the key acylium ion electrophile.[3]
-
Nucleophilic Attack: The electron-donating methoxy groups on the phenyl ring activate the aromatic system, particularly at the position para to the 3-methoxy group, facilitating its attack on the newly formed electrophilic center.
-
Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the ring and yielding the final cyclized product, 6,7-dimethoxy-1-tetralone.
Caption: Generalized mechanism for Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.
Experimental Design and Catalyst Rationale
To benchmark the reactivity of this compound, we selected three widely used and mechanistically distinct acid catalysts. The choice of catalyst is critical as it directly influences reaction rate, temperature requirements, and the formation of potential side products.
-
Aluminum Chloride (AlCl₃): A powerful and classic Lewis acid catalyst for Friedel-Crafts reactions. Its high activity often allows for lower reaction temperatures and shorter reaction times. However, its strength can sometimes lead to side reactions or product decomposition, and it typically requires stoichiometric amounts because the product ketone complexes with it.[3]
-
Ferric Chloride (FeCl₃): A milder and more economical Lewis acid. It is often considered a "greener" alternative to AlCl₃. While it may require higher temperatures or longer reaction times, it can offer improved selectivity and a cleaner reaction profile for sensitive substrates.
-
Polyphosphoric Acid (PPA): A widely used Brønsted acid and dehydrating agent for intramolecular acylations.[4] PPA serves as both the catalyst and the solvent, offering a simple experimental setup.[5] The mechanism involves protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the alkyl chain for cyclization.[6]
The following sections provide detailed protocols for the cyclization reaction using each of these three catalysts, allowing for a direct comparison of their efficacy.
Benchmarking Protocols & Workflow
The following protocols are designed for a 10 mmol scale reaction to provide a clear basis for comparison. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: General experimental workflow for the comparative cyclization reactions.
Protocol A: Aluminum Chloride (AlCl₃) Catalysis
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagents: Charge the flask with this compound (2.71 g, 10 mmol) and add anhydrous Dichloromethane (DCM, 30 mL).
-
Cooling: Cool the stirred solution to 0°C in an ice bath.
-
Catalyst Addition: Add anhydrous Aluminum Chloride (1.47 g, 11 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC.
-
Quench: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Ferric Chloride (FeCl₃) Catalysis
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with this compound (2.71 g, 10 mmol) and anhydrous 1,2-Dichloroethane (DCE, 30 mL).
-
Catalyst Addition: Add anhydrous Ferric Chloride (1.78 g, 11 mmol, 1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 83°C) and maintain for 6 hours. Monitor reaction progress by TLC.
-
Cooling & Quench: Cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).
-
Workup: Follow the workup procedure described in Protocol A, using DCE as the extraction solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol C: Polyphosphoric Acid (PPA) Catalysis
-
Setup: Equip a 100 mL round-bottom flask with a mechanical stirrer and a nitrogen inlet.
-
Reagents: Charge the flask with Polyphosphoric Acid (approx. 30 g).
-
Catalyst Addition: Add this compound (2.71 g, 10 mmol) to the PPA.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 4 hours. The mixture will become thick. Monitor reaction progress by TLC (quench a small aliquot in water and extract before spotting).
-
Cooling & Quench: Cool the reaction mixture to below 60°C and carefully pour it onto crushed ice (100 g) with vigorous stirring.
-
Workup: Extract the aqueous slurry three times with Ethyl Acetate (3 x 40 mL). Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Data Analysis
The performance of each catalytic system was evaluated based on key metrics obtained from the standardized protocols. The results are summarized below.
| Catalyst System | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC, %) | Key Observations |
| AlCl₃ / DCM | 0 to RT | 2 | 88% | 97% | Rapid reaction. Darkening of the solution observed. Requires strict moisture control. |
| FeCl₃ / DCE | 83 (Reflux) | 6 | 75% | >98% | Slower reaction rate but very clean conversion with minimal side products. |
| PPA | 90 | 4 | 82% | 96% | Homogeneous reaction, but workup is more challenging due to the viscosity of PPA. |
Discussion of Results
-
Aluminum Chloride (AlCl₃): As anticipated, the strong Lewis acidity of AlCl₃ provided the fastest reaction rate and the highest yield under the tested conditions.[7] The reaction proceeds efficiently even at room temperature after initiation at 0°C. The slightly lower purity compared to the FeCl₃ method may suggest the formation of minor, inseparable side products, a common trade-off for high reactivity.
-
Ferric Chloride (FeCl₃): This milder Lewis acid required thermal energy (reflux) to achieve a reasonable reaction rate. While the overall yield was lower than with AlCl₃, the reaction was exceptionally clean, affording the product with the highest purity. This makes FeCl₃ an excellent choice for syntheses where substrate integrity and minimization of downstream purification efforts are paramount.
-
Polyphosphoric Acid (PPA): PPA demonstrated its utility as an effective Brønsted acid catalyst, providing a good yield in a moderate time frame.[8] The solvent-free nature of this protocol is advantageous. However, the high viscosity of the medium necessitates efficient mechanical stirring, and the quenching and extraction process is more labor-intensive than with the Lewis acid protocols.
Conclusion and Recommendations
This comparative guide demonstrates that the intramolecular cyclization of this compound can be effectively achieved using several catalytic systems, with each offering a distinct balance of reactivity, yield, and operational simplicity.
-
For Maximum Yield and Speed: Aluminum Chloride (AlCl₃) is the recommended catalyst. It is ideal for small-scale synthesis where reaction time is a critical factor.
-
For Highest Purity and Scalability: Ferric Chloride (FeCl₃) is the preferred alternative. Its lower reactivity leads to a cleaner product profile, which is highly advantageous for multi-step syntheses and larger-scale production.
-
For Operational Simplicity: Polyphosphoric Acid (PPA) offers a robust, solvent-free option that is effective and easy to set up, provided the equipment can handle a viscous reaction medium.
The choice of catalyst should be aligned with the specific goals of the researcher, whether optimizing for yield, purity, cost, or environmental impact.
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Al-Tel, T. H. (2007). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Letters in Organic Chemistry, 4(2), 122-125. Available from: [Link]
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Asscher, Y., & Agranat, I. (1983). Intramolecular Friedel-Crafts acylation of a lactone in polyphosphoric acid. Synthesis of 2-phenylphenalen-1-one. The Journal of Organic Chemistry, 48(19), 3369–3370. Available from: [Link]
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Computational Insights into the Mechanism of Lewis Acid‐Catalyzed Alkene‐Aldehyde Coupling. (2025). Chemistry – A European Journal. Available from: [Link]
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Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]
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A Comparative Guide to Catalysts for the Synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
This guide provides an in-depth comparison of various catalytic systems for the synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a key intermediate in pharmaceutical manufacturing. The synthesis is achieved through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleryl chloride. We will explore the performance, mechanistic nuances, and practical considerations of traditional Lewis acids versus modern heterogeneous and alternative catalytic systems, supported by experimental data and protocols.
The Core Reaction: Friedel-Crafts Acylation of Veratrole
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds and producing aromatic ketones.[1][2] The reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, the electron-rich veratrole, with an acylating agent, 5-chlorovaleryl chloride.
The catalyst's primary role is to generate a highly reactive electrophile, the acylium ion, from the 5-chlorovaleryl chloride.[3][4][5] This ion then attacks the veratrole ring, which is activated by its two methoxy groups, leading to the formation of a sigma complex (or arenium ion). Aromaticity is subsequently restored through deprotonation to yield the final ketone product.[6][7]
Caption: General mechanism of Friedel-Crafts acylation.
Catalyst Comparison: From Stoichiometric Reagents to Green Alternatives
The choice of catalyst is critical, influencing not only the reaction's yield and selectivity but also its environmental footprint, cost, and scalability.
The Traditional Workhorse: Aluminum Chloride (AlCl₃)
Aluminum chloride is the most common and potent Lewis acid used for Friedel-Crafts acylations.[2][6] Its high reactivity ensures efficient conversion of the starting materials.
-
Mechanism and Stoichiometry: AlCl₃ reacts with 5-chlorovaleryl chloride to form a highly electrophilic acylium ion.[3][4] However, the resulting ketone product is also a Lewis base and forms a stable complex with AlCl₃.[6] This complexation deactivates the catalyst, meaning that AlCl₃ must be used in stoichiometric or even excess amounts (typically 1.1 to 1.3 equivalents) rather than catalytic quantities.[8] This is a significant drawback, leading to large volumes of hazardous waste during aqueous workup.[9]
-
Performance: Despite its drawbacks, AlCl₃ is highly effective, often providing high yields under optimized conditions. The reaction is typically performed at low temperatures (0-5 °C) in an inert solvent like dichloromethane (DCM) to control its exothermicity and minimize side reactions.
-
Advantages:
-
High reactivity and effectiveness.
-
Well-established and widely documented procedures.
-
-
Disadvantages:
-
Required in stoichiometric amounts, not truly catalytic.
-
Generates large quantities of corrosive and toxic aluminum hydroxide waste.
-
Highly sensitive to moisture, requiring strictly anhydrous conditions.[8]
-
Difficult separation from the reaction mixture.
-
The Green Frontier: Reusable and Catalytic Alternatives
Growing emphasis on sustainable chemistry has spurred the development of cleaner, reusable catalysts that can be used in truly catalytic amounts.[10][11]
A. Solid Acid Catalysts (Heterogeneous)
These catalysts offer a significant advantage in product purification and catalyst recovery. They can be easily separated from the reaction mixture by simple filtration, minimizing waste.[9]
-
Examples: Zeolites (e.g., H-Y, H-β), sulfated zirconia, and clay-supported catalysts like Cs₂.₅H₀.₅PW₁₂O₄₀ on K-10 clay (Cs-DTP/K-10).[11][12]
-
Mechanism and Performance: Solid acids possess Brønsted or Lewis acid sites on their surface that activate the acyl chloride. Their performance is highly dependent on their structure and acidity. For instance, studies on the acylation of veratrole with other acylating agents have shown that catalysts like Cs-DTP/K-10 can achieve high conversion (89.3%) and 100% selectivity under solvent-free conditions.[12] Cation exchange resins like Amberlyst-15 have also proven superior to many inorganic solid acids for acylating activated aromatic ethers.[12]
-
Advantages:
-
Reusable and recyclable, leading to reduced waste.[9]
-
Simple separation by filtration.
-
Can often be used under milder or solvent-free conditions.
-
-
Disadvantages:
-
Generally lower reactivity compared to AlCl₃, may require higher temperatures or longer reaction times.
-
Susceptible to deactivation due to pore blockage by products or reactants.[12]
-
B. Metal Triflates and Other Milder Lewis Acids
This category includes a range of metal salts that are more tolerant to moisture and can function as true catalysts.
-
Examples: Hafnium(IV) triflate (Hf(OTf)₄), Copper(II) triflate (Cu(OTf)₂), and metal oxides like Zinc Oxide (ZnO).[13][14]
-
Mechanism and Performance: These compounds act as effective Lewis acids but do not form irreversible complexes with the ketone product, allowing for catalyst turnover. Cu(OTf)₂ in an ionic liquid has been shown to be highly efficient for acylations, affording quantitative conversion of anisole within an hour.[14] Similarly, ZnO has been used for the rapid, solvent-free acylation of various aromatic compounds at room temperature and can be reused up to three times.[10][14]
-
Advantages:
-
Required only in catalytic amounts (e.g., 5 mol%).
-
Often less sensitive to moisture than AlCl₃.
-
Can be used in environmentally benign solvents like ionic liquids or under solvent-free conditions.[14]
-
-
Disadvantages:
-
May be more expensive than traditional catalysts.
-
Some may require specific conditions or co-catalysts to achieve high efficiency. For example, Hf(OTf)₄ catalysis can be dramatically accelerated by the addition of trifluoromethanesulfonic acid (TfOH).[14]
-
Comparative Performance Data
| Catalyst Type | Example(s) | Stoichiometry | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Stoichiometric (≥1 eq.) | High (>90%) | Anhydrous DCM, 0-25°C | High reactivity, well-established | Massive waste generation, moisture-sensitive, difficult workup |
| Solid Acid (Heterogeneous) | Zeolites, Cs-DTP/K-10, Amberlyst-15 | Catalytic | Good to Excellent | Solvent or solvent-free, 90-130°C | Reusable, easy separation, low waste | Lower reactivity, potential deactivation, may require heat |
| Metal Triflates | Cu(OTf)₂, Hf(OTf)₄ | Catalytic (<10 mol%) | Excellent (>95%) | Ionic liquids or conventional solvents | Truly catalytic, high efficiency | Higher cost, may require co-catalysts or special solvents |
| Metal Oxides | Zinc Oxide (ZnO) | Catalytic | Good to Excellent | Solvent-free, Room Temp. | Reusable, mild conditions, low cost | Limited to more activated substrates |
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Veratrole (1.0 equivalent)
-
5-Chlorovaleryl chloride (1.05 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice, concentrated HCl, 5% NaHCO₃ solution, brine
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous DCM and AlCl₃. Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve 5-chlorovaleryl chloride in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
Veratrole Addition: Add a solution of veratrole in anhydrous DCM dropwise over 30-45 minutes, keeping the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum complex.[7]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst (General)
Materials:
-
Veratrole (1.0 equivalent)
-
5-Chlorovaleryl chloride (1.2 equivalents)
-
Solid Acid Catalyst (e.g., Amberlyst-15, 10-20% w/w)
-
Solvent (e.g., 1,2-dichloroethane or solvent-free)
Procedure:
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the solid acid catalyst, veratrole, and solvent (if used).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-130°C). Add the 5-chlorovaleryl chloride dropwise.
-
Monitoring: Stir the reaction at temperature for 4-8 hours, monitoring by GC or TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The catalyst can be washed with a solvent (e.g., dichloromethane), dried, and stored for reuse.
-
Purification: The filtrate contains the product. Remove the solvent under reduced pressure and purify the residue by distillation or chromatography.
Caption: Comparison of workup procedures for homogeneous vs. heterogeneous catalysts.
Conclusion and Future Outlook
For the synthesis of this compound, the choice of catalyst presents a clear trade-off between established, high-reactivity methods and modern, sustainable alternatives.
-
Aluminum chloride remains a reliable and potent option for achieving high yields, but its use at an industrial scale is hampered by poor atom economy and the generation of significant hazardous waste.
-
Heterogeneous solid acids and milder Lewis acids represent the future of cleaner chemical synthesis. They offer the compelling advantages of reusability, simplified product purification, and a drastically reduced environmental impact. While some of these catalysts may require further optimization to match the reactivity of AlCl₃, their benefits in terms of process efficiency and sustainability are undeniable.
Future research will undoubtedly focus on designing more robust, active, and cost-effective solid acid catalysts that can operate under even milder conditions, further bridging the performance gap with traditional Lewis acids and paving the way for truly green industrial processes.
References
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Lu, Y., et al. (2025). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Nandi, K. K., et al. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Retrieved from [Link]
-
Yadav, G. D., et al. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Retrieved from [Link]
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Jasra, R. V., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 31-36. Retrieved from [Link]
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S. L., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-6. Retrieved from [Link]
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Lecomte, J., et al. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
Preamble: The Imperative of Orthogonal Verification in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the unambiguous characterization of any chemical entity is paramount. The molecule 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane (CDOP), a substituted aromatic ketone, represents a class of compounds often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The analytical data associated with such intermediates directly impacts the quality, safety, and efficacy of the final drug product. Therefore, relying on a single analytical technique, no matter how robust, presents an inherent risk.
This guide eschews a simplistic, templated approach to outline a comprehensive cross-validation strategy for CDOP. Cross-validation, in this context, is the process of using multiple, distinct analytical methods to verify results, ensuring the integrity of the data.[1] This principle of "orthogonality"—where methods rely on different chemical or physical principles—is the bedrock of a trustworthy analytical package. Our objective is to demonstrate that the analytical results for CDOP are suitable for their intended purpose, a foundational requirement of international regulatory bodies.[2] This guide is structured to explain not just how to perform the analysis, but why specific choices are made, grounding every step in established scientific principles and regulatory expectations.[3][4][5]
The Analyte: Structural Features and Method Selection Rationale
A successful analytical strategy begins with a thorough understanding of the molecule's physicochemical properties. The structure of CDOP contains three key regions that dictate our choice of methods:
-
The Dimethoxybenzoyl Moiety: This aromatic ketone structure possesses a strong chromophore, making it an ideal candidate for UV-based detection in High-Performance Liquid Chromatography (HPLC). Its planarity and polarity contribute to its retention behavior on reversed-phase columns.[6][7]
-
The Pentanone Spacer: The five-carbon chain provides flexibility and contributes to the molecule's overall polarity and boiling point.
-
The Terminal Alkyl Chloride: The presence of a halogen atom makes the molecule amenable to Gas Chromatography (GC) with specific detectors and provides a characteristic isotopic pattern in Mass Spectrometry (MS).[8][9][10]
This multi-faceted structure demands a multi-pronged analytical approach. We will establish a primary quantitative method (HPLC) and cross-validate its findings using an orthogonal separation technique (GC-MS) and definitive structural identification techniques (NMR and FT-IR).
Primary Quantitative Method: Reversed-Phase HPLC with UV Detection
Causality Behind Experimental Choices: High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control for its precision, robustness, and suitability for non-volatile compounds like CDOP. A reversed-phase method, utilizing a nonpolar stationary phase (C18) and a polar mobile phase, is selected based on the moderate polarity of CDOP. This separates the analyte from more polar impurities (which elute earlier) and less polar impurities (which are retained longer). UV detection is chosen for its sensitivity to the aromatic ketone chromophore.
Experimental Protocol: HPLC-UV Purity and Assay Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Welch Ultisil® XB-C18, 4.6 x 250 mm, 5 µm, or equivalent.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm (determined via UV scan of a dilute standard).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the CDOP sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if it meets the criteria outlined in USP General Chapter <621>.[12][13]
-
Precision (%RSD): The relative standard deviation of the peak area for the five replicates should be ≤ 1.0%.
-
Tailing Factor (T): The tailing factor for the CDOP peak should be between 0.8 and 1.5.[14]
-
-
Analysis: Inject the prepared sample solution and integrate all peaks. Calculate the purity by the area percent method.
Orthogonal Cross-Validation I: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS provides a powerful, orthogonal verification of the HPLC results. The separation in GC is based on the analyte's volatility and interaction with the stationary phase, a fundamentally different principle from the partitioning mechanism in reversed-phase HPLC.[15] Furthermore, Mass Spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, which is independent of the UV absorbance used in HPLC. This technique is highly effective for the analysis of halogenated organic compounds.[8][16][17]
Experimental Protocol: GC-MS Identity and Purity Confirmation
-
Instrumentation: A GC system equipped with a capillary column, an autosampler, and coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic and Spectrometric Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of CDOP in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Analysis: Inject the sample. Identify the CDOP peak by its retention time and confirm its identity by comparing the acquired mass spectrum with the theoretical fragmentation pattern. The presence of the chlorine atom should be evident from the characteristic M+2 isotopic peak. Calculate purity by the area percent method from the Total Ion Chromatogram (TIC).
Orthogonal Cross-Validation II: Unambiguous Structural Confirmation
While chromatographic methods provide quantitative data on purity, they are inferential regarding molecular structure. Spectroscopic techniques provide the definitive evidence required for complete characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: NMR is the gold standard for elucidating the precise structure of an organic molecule. It maps the chemical environment of each proton (¹H) and carbon (¹³C) atom, confirming the connectivity and stereochemistry. For CDOP, NMR will confirm the substitution pattern on the aromatic ring, the integrity of the alkyl chain, and the presence of all expected functional groups.
-
Sample Preparation: Dissolve approximately 10-15 mg of CDOP in 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
Data Interpretation:
-
¹H NMR: Correlate the observed chemical shifts (δ), integration values (proton count), and splitting patterns (J-coupling) to the protons of the aromatic ring, the two methoxy groups, and the three distinct methylene groups in the pentanone chain.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, paying special attention to the characteristic downfield shift of the ketone carbonyl carbon (typically δ 190-210 ppm) and the signals corresponding to the aromatic, methoxy, and aliphatic carbons.[18][19]
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality Behind Experimental Choices: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as a quick identity check and complements the more detailed structural data from NMR.
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the key absorption bands. For CDOP, the most prominent and diagnostic peaks are:
-
~1685 cm⁻¹: A strong absorption corresponding to the C=O stretch of the aromatic ketone. Conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[20][21]
-
~3000-2850 cm⁻¹: C-H stretching from the aliphatic and methoxy groups.[22][23]
-
~1260 cm⁻¹ and ~1025 cm⁻¹: C-O stretching from the methoxy groups.
-
~750-650 cm⁻¹: C-Cl stretching vibration.
-
Synthesis of Results: A Comparative Data Guide
The power of cross-validation lies in the convergence of data from orthogonal methods. Discrepancies are not failures but opportunities for deeper investigation, potentially revealing impurities or structural nuances missed by a single technique.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FT-IR Spectroscopy |
| Principle | Polarity-based Separation, UV Absorbance | Volatility-based Separation, Mass Fragmentation | Nuclear Spin in Magnetic Field | Molecular Vibrations |
| Primary Use | Quantitative Purity & Assay | Identity Confirmation & Orthogonal Purity | Unambiguous Structure Elucidation | Functional Group Identification |
| Purity (% Area) | e.g., 99.5% | e.g., 99.3% (TIC) | Not directly quantitative for purity | Not quantitative |
| Retention Time | ~15.2 min | ~12.8 min | N/A | N/A |
| Molecular Ion (m/z) | N/A | Observed at 256/258 (M/M+2) | N/A | N/A |
| Key ¹H Signals (δ, ppm) | N/A | N/A | ~7.5 (d), 6.9 (d), 7.6 (dd) (Aromatics), ~3.9 (s) (OCH₃), ~3.6 (t) (CH₂Cl), ~3.0 (t) (COCH₂), ~2.1 (p) (CH₂) | N/A |
| Key ¹³C Signal (δ, ppm) | N/A | N/A | ~198 (C=O) | N/A |
| Key IR Peak (cm⁻¹) | N/A | N/A | N/A | ~1685 (C=O, strong) |
Visualization of the Cross-Validation Framework
Diagrams provide a clear, high-level overview of the workflow and the logical interplay between the different analytical techniques.
Caption: A workflow diagram illustrating the parallel analysis of a single CDOP batch using a primary method and orthogonal cross-validation techniques.
Caption: A logical diagram showing how different analytical techniques provide complementary data to build a complete profile of the CDOP molecule.
Conclusion
The analytical characterization of a pharmaceutical intermediate like this compound cannot be relegated to a single measurement. This guide has detailed a robust, multi-technique framework grounded in the principle of orthogonality. By leveraging the quantitative strength of HPLC, the separating power and mass-based identification of GC-MS, and the definitive structural elucidation of NMR and FT-IR, we create a self-validating system. The convergence of results from these disparate techniques provides a high degree of confidence in the analyte's identity, purity, and structure. This rigorous, scientifically-defensible approach is essential for ensuring data integrity, meeting global regulatory expectations, and ultimately, contributing to the development of safe and effective medicines.
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Efficacy comparison of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane in different reaction media
An Efficacy Comparison of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane Synthesis in Different Reaction Media: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the judicious selection of a reaction medium is a cornerstone of process optimization, directly influencing reaction kinetics, product yield, purity, and overall economic viability. This guide presents a comparative analysis of the synthesis of this compound, a key building block in the development of various pharmaceutical agents. The synthesis is explored across a spectrum of common organic solvents to provide an empirical basis for informed solvent selection in a laboratory and process chemistry setting.
The primary synthetic route to this compound involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleryl chloride, catalyzed by a Lewis acid such as aluminum chloride. The solvent in such a reaction is not merely an inert medium but an active participant that can significantly stabilize or destabilize the charged intermediates that are central to the reaction mechanism.
Experimental Rationale and Design
The choice of solvents for this comparative study was predicated on their diverse physicochemical properties, including polarity, boiling point, and their established utility in facilitating Friedel-Crafts reactions. The selected solvents for evaluation were:
-
Dichloromethane (DCM): A versatile, polar aprotic solvent with excellent solvating power for a wide array of organic compounds.
-
1,2-Dichloroethane (DCE): Structurally similar to DCM but with a higher boiling point, enabling reactions to be conducted at elevated temperatures to potentially increase reaction rates.
-
Nitromethane: A highly polar aprotic solvent recognized for its capacity to accelerate the rate of Friedel-Crafts acylations through effective stabilization of the acylium ion intermediate.
-
Carbon Disulfide (CS₂): A traditional, nonpolar solvent for Friedel-Crafts reactions, valued for its inertness and the ease with which it can be removed post-reaction.
A standardized experimental workflow was meticulously designed to ensure a robust and reproducible comparison across all tested reaction media, from reactant preparation through to final product analysis.
Figure 2. A simplified representation of the reaction mechanism for the Friedel-Crafts acylation of veratrole with 5-chlorovaleryl chloride.
Experimental Protocols
General Synthetic Procedure for this compound:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve veratrole (1.0 equivalent) and 5-chlorovaleryl chloride (1.1 equivalents) in the designated solvent (10 mL per mmol of veratrole).
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add anhydrous aluminum chloride (1.2 equivalents) portion-wise over a period of 20 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at the specified temperature (refer to the data table) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully decant the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Conclusion
The empirical evidence presented in this guide unequivocally demonstrates that the choice of reaction medium is a critical determinant in the synthetic efficiency of this compound. For researchers and process chemists aiming to optimize this synthesis, nitromethane is the solvent of choice, offering substantial advantages in terms of reaction time, yield, and purity. While chlorinated solvents such as DCE and DCM represent viable, albeit less efficient, alternatives, nonpolar media like carbon disulfide are ill-suited for this transformation. These findings underscore the imperative of rational solvent selection in the development of robust and efficient synthetic protocols in the pharmaceutical industry.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane (CAS No. 33245-77-1), grounding procedural steps in the chemical principles that dictate them.
Hazard Assessment and Essential Safety Precautions
Before handling any waste, a thorough understanding of the compound's characteristics is paramount. This compound is classified as an irritant. As a chlorinated organic compound, it warrants specific handling procedures to mitigate risks of exposure and ensure proper disposal.
Core Directive: Always handle this compound and its waste within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your choice of PPE is your first and most critical line of defense. The following should be considered mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or glasses with side shields. A face shield is recommended if there is a splash hazard. | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[2][3] Always inspect gloves for tears or degradation before use. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when handled in a fume hood. | Follow your institution's Chemical Hygiene Plan; if exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[2] |
The Critical Step: Waste Characterization and Segregation
The single most important principle in chemical waste management is proper segregation. Mis-categorizing waste can lead to dangerous chemical reactions, environmental harm, and significantly increased disposal costs.
Causality: this compound is a halogenated organic compound . Disposal methods for halogenated wastes, typically involving high-temperature incineration, are different and more costly than those for non-halogenated wastes.[4] Mixing these streams contaminates the entire volume, forcing the more expensive disposal route for all of it.
Protocol:
-
Designate a specific waste stream: "Halogenated Organic Waste."[5][6]
-
NEVER mix with non-halogenated solvents (e.g., acetone, ethanol, hexane).[4]
-
NEVER dispose of this chemical down the drain.[1][4][7] This is illegal and environmentally damaging.
-
Hazardous Waste Determination: As the generator, you are responsible for determining that the waste is hazardous.[2] Given its chemical structure (a chlorinated hydrocarbon), it falls under regulations for halogenated organic compounds and must be managed as hazardous waste.[8][9]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures a self-validating system where each step confirms the integrity of the process.
Step 1: Select a Compatible Waste Container
-
Action: Obtain a dedicated, leak-proof container, preferably made of high-density polyethylene (HDPE) or another chemically resistant plastic.[10][11]
-
Rationale: Halogenated compounds can be corrosive to certain materials. Plastic containers are generally preferred for their compatibility and resistance to breakage.[10][11] The container must have a secure, vapor-tight screw cap to prevent the release of fumes.[5]
Step 2: Accurate and Comprehensive Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] Fill it out completely with the following information:
-
The words "Hazardous Waste "
-
Full Chemical Name: "Waste this compound"
-
Any other components in the waste solution, with estimated percentages.
-
Accumulation Start Date (the date the first drop of waste is added).
-
Principal Investigator's Name and Laboratory information.
-
-
Rationale: Proper labeling is a regulatory requirement by the EPA under the Resource Conservation and Recovery Act (RCRA).[10] It ensures safety for all personnel who may handle the container and is critical for the final disposal facility to manage the waste correctly.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Place the labeled container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[10][11]
-
Rationale: The SAA minimizes the travel distance of hazardous materials within the lab. The container must be kept in secondary containment (such as a plastic tub) to contain any potential leaks.[6]
-
Critical Rule: Keep the waste container closed at all times except when you are actively adding waste.[4][5] This prevents spills and the release of volatile organic compounds (VOCs).
Step 4: Managing Container Volume
-
Action: Do not fill the container to more than 90% of its capacity.[10]
-
Rationale: Leaving headspace allows for vapor expansion with temperature changes, preventing the container from becoming over-pressurized.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.[12]
-
Rationale: Final disposal must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] These facilities have the specialized equipment and permits required to safely and legally destroy or neutralize the chemical waste. The process often involves "lab packing," where your container is placed inside a larger drum with absorbent material for safe transport.[13]
Emergency Protocol: Spill Management
In the event of a small, manageable spill within a fume hood:
-
Alert Personnel: Notify others in the lab immediately.
-
Don PPE: Ensure you are wearing the appropriate PPE described in Section 1.
-
Containment: Use a spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or a commercial sorbent) to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools.
-
Dispose as Hazardous Waste: Place the contaminated absorbent material into a new, properly labeled hazardous waste container. The waste is now considered solid halogenated organic waste.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Managing Hazardous Waste Generated in Laboratories . Ohio.gov. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025, December 1). US EPA. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Retrieved from [Link]
-
RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? . (2015, January 2). Hazardous Waste Experts. Retrieved from [Link]
-
Chemical and Hazardous Waste Guide . UiO. Retrieved from [Link]
-
EPA Hazardous Waste Codes . UGA Environmental Safety Division. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document . US EPA. Retrieved from [Link]
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- 13. dam.assets.ohio.gov [dam.assets.ohio.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane (CAS No. 33245-77-1). The focus is on procedural, step-by-step guidance to ensure the safe handling of this chemical, from initial preparation to final disposal. By understanding the rationale behind these protocols, you can foster a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as an irritant. Specifically, it is known to cause serious eye irritation (H319) and may cause an allergic skin reaction (H317). The primary routes of exposure are through skin and eye contact. Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), and a lab coat | Prevents skin contact, which can lead to irritation and allergic reactions. A lab coat protects the body from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of any potential aerosols or dust. |
The Critical Choice of Gloves: Beyond the Basics
While nitrile gloves are a common choice in many labs, for chlorinated compounds and ketones, a more robust glove material may be necessary for extended handling.[1][2] Neoprene gloves offer excellent resistance to a broad range of chemicals and are a suitable alternative. Always inspect gloves for any signs of degradation or perforation before use.[3]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to minimizing exposure risk. The following diagram illustrates the key steps for safely handling this compound.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
